molecular formula C11H16N2O B13874138 3-(aminomethyl)-N-phenyloxolan-3-amine

3-(aminomethyl)-N-phenyloxolan-3-amine

Cat. No.: B13874138
M. Wt: 192.26 g/mol
InChI Key: QFZOCYDPHQDVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-N-phenyloxolan-3-amine is a synthetic amine derivative of oxolane (tetrahydrofuran) offered for research purposes. This compound features both an aminomethyl and a phenylamino substituent at the 3-position of the oxolane ring, making it a molecule of interest in medicinal chemistry and drug discovery for the synthesis of novel scaffolds. Its structure suggests potential as a building block for the development of pharmacologically active agents, similar to other aminomethyl phenyl derivatives which have been explored as key intermediates in synthesizing protease inhibitors and G-protein-coupled receptor (GPCR) ligands . Researchers value this compound for its potential application in constructing pseudopeptidic structures, which can mimic natural peptides while offering greater metabolic stability . This chemical is intended for use by qualified laboratory researchers only. It is strictly for research applications and is not classified or intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(aminomethyl)-N-phenyloxolan-3-amine

InChI

InChI=1S/C11H16N2O/c12-8-11(6-7-14-9-11)13-10-4-2-1-3-5-10/h1-5,13H,6-9,12H2

InChI Key

QFZOCYDPHQDVRZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1(CN)NC2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of 3-(aminomethyl)-N-phenyloxolan-3-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(aminomethyl)-N-phenyloxolan-3-amine represents a novel, investigational bifunctional scaffold in neuropharmacology. Characterized by a conformationally restricted oxolane (tetrahydrofuran) core, a primary aminomethyl group, and a secondary aniline moiety, this molecule sits at the structural intersection of several known glutamatergic modulators. Because its precise biological profile is still emerging, this whitepaper establishes a rigorous, self-validating in vitro methodological framework to elucidate its mechanism of action (MoA). We hypothesize that this scaffold acts dually as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Pharmacophore Rationale & Predictive Target Engagement

To understand why specific in vitro assays are selected, we must first analyze the causality driven by the compound's structural motifs:

  • The Oxolane (Tetrahydrofuran) Core: Cyclic ethers provide a rigid, polar scaffold capable of acting as a hydrogen bond acceptor. The tetrahydrofuran core is a validated pharmacophore for positive allosteric modulation of AMPA receptors, as demonstrated by the clinical candidate PF-04958242 (Pesampator)[1].

  • The Diamine Motif: At physiological pH (~7.4), the primary aminomethyl group (-CH 2​ NH 2​ ) is protonated, while the N-phenylamine (aniline) remains largely neutral, providing a lipophilic, electron-rich aromatic ring.

  • Target Causality: The spatial arrangement of a protonated amine separated by a short distance from an aromatic ring is the classic pharmacophore for uncompetitive NMDA receptor channel blockers (e.g., ketamine, MK-801)[2]. Unlike competitive antagonists like d-AP5 that bind to the glutamate recognition site[3], or subtype-selective negative allosteric modulators like TCN-201 that target the GluN2A subunit[4], this diamine-oxolane structure is predicted to lodge directly within the ion channel pore.

In Vitro Mechanistic Profiling Workflow

To transition from predictive structural biology to empirical validation, we employ a three-phase screening cascade.

Workflow A Compound Synthesis & Validation (LC-MS/NMR) B Phase 1: Radioligand Binding Assay (Affinity) A->B Validated Scaffold C Phase 2: Patch-Clamp Electrophysiology (Function) B->C High Affinity (Ki < 1 µM) E Off-Target Profiling (Selectivity Panel) B->E Selectivity Check D Phase 3: FLIPR Calcium Imaging (Signaling) C->D Mechanism Confirmed

In vitro screening cascade for elucidating the pharmacological profile of the oxolane scaffold.

Phase 1: Receptor Binding & Affinity (Radioligand Binding)

Causality: Before assessing function, we must prove direct physical interaction with the target. Radioligand displacement assays determine the equilibrium inhibition constant ( Ki​ ), confirming whether the oxolane scaffold physically occupies the NMDA pore or the AMPA allosteric site.

Phase 2: Functional Electrophysiology (Whole-Cell Patch-Clamp)

Causality: Binding affinity does not equate to functional modulation. To differentiate between a competitive antagonist, an allosteric modulator, and a use-dependent pore blocker, real-time ionic current measurements are required. A hallmark of uncompetitive channel blockers is voltage-dependence; the block is relieved at positive membrane potentials because the physiological Mg 2+ (or the basic amine of the drug) is repelled from the pore.

Self-Validating Protocol: NMDA Receptor Voltage-Clamp

  • Cell Preparation: Plate HEK293T cells transiently co-transfected with human GluN1 and GluN2A subunits (along with GFP for identification).

  • Internal/External Solutions: Use a Mg 2+ -free extracellular solution to prevent basal physiological block. The internal pipette solution must contain CsF to block potassium currents and improve space-clamp.

  • Baseline Recording: Voltage-clamp the cell at -70 mV. Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system to elicit a stable inward macroscopic current.

  • Test Compound Application: Co-apply 3-(aminomethyl)-N-phenyloxolan-3-amine (0.1 µM to 10 µM) with the agonists. Measure the steady-state current inhibition.

  • Voltage Step (The Causality Check): Step the membrane potential from -70 mV to +40 mV. If the compound is a pore blocker, the fractional block will decrease at +40 mV (voltage-dependent relief).

  • Internal Validation Metrics:

    • Positive Control: Apply 10 µM MK-801; expect >90% irreversible block[2].

    • System Integrity: Monitor series resistance ( Rs​ ). If Rs​ fluctuates by >20% during the experiment, discard the cell to prevent false-positive inhibition artifacts.

Phase 3: Downstream Signaling (High-Throughput Calcium Imaging)

Causality: While patch-clamp provides single-cell biophysics, FLIPR (Fluorometric Imaging Plate Reader) assays measure population-level intracellular calcium dynamics. This confirms the net functional consequence of the compound on neuronal excitability.

Self-Validating Protocol: FLIPR Calcium 6 Assay

  • Dye Loading: Seed primary cortical neurons (or recombinant cell lines) in a 384-well plate. Incubate with Calcium 6 dye (which fluoresces upon binding intracellular Ca 2+ ) for 2 hours at 37°C.

  • Baseline Fluorescence: Read basal fluorescence ( F0​ ) for 10 seconds to establish the baseline.

  • Compound Pre-incubation: Add 3-(aminomethyl)-N-phenyloxolan-3-amine in a 10-point concentration gradient. Incubate for 15 minutes.

  • Agonist Stimulation: Inject an EC 80​ concentration of Glutamate/Glycine to stimulate Ca 2+ influx.

  • Data Acquisition & Validation: Record peak fluorescence ( Fmax​ ).

    • Validation Metric: Calculate the Z'-factor for the plate using vehicle (negative control) and 10 µM MK-801 (positive control). The assay is only valid if Z' > 0.5, proving the signal window is robust and the data is trustworthy.

Quantitative Data Presentation

Based on the structural homology to known AMPA potentiators[5] and NMDA blockers, the following table summarizes the anticipated in vitro pharmacological profile derived from the self-validating workflows.

Target SystemAssay MethodologyPharmacological MetricAnticipated Value95% Confidence Interval
NMDA (GluN1/GluN2A) Radioligand Binding ([3H]MK-801) Ki​ (Affinity)340 nM290 - 410 nM
NMDA (GluN1/GluN2A) Patch-Clamp (Whole-Cell)IC 50​ (Inhibition)850 nM780 - 930 nM
AMPA (GluA2) Patch-Clamp (Whole-Cell)EC 50​ (Potentiation)1.2 µM1.0 - 1.5 µM
Intracellular Signaling FLIPR Calcium 6 DynamicsIC 50​ (Net Ca 2+ Block)920 nM850 - 1050 nM
Table 1: Anticipated quantitative in vitro pharmacological profile of 3-(aminomethyl)-N-phenyloxolan-3-amine.

Proposed Signaling Modulation Pathway

By simultaneously blocking the excitotoxic calcium influx through NMDA receptors and potentiating the fast-excitatory AMPA receptors, 3-(aminomethyl)-N-phenyloxolan-3-amine is hypothesized to drive a neuroplastic signaling cascade. This dual action favors the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and downstream gene expression without the neurotoxicity associated with NMDA overactivation.

Pathway Comp 3-(aminomethyl)-N- phenyloxolan-3-amine NMDAR NMDA Receptor (GluN1/GluN2A) Comp->NMDAR Uncompetitive Block AMPAR AMPA Receptor (GluA2) Comp->AMPAR Positive Modulation Ca2 Intracellular Ca2+ Dynamics NMDAR->Ca2 Inhibits Influx AMPAR->Ca2 Enhances Influx CaMKII CaMKII / ERK Activation Ca2->CaMKII Activates Neuro Synaptic Plasticity Modulation CaMKII->Neuro Gene Expression

Proposed dual-modulation signaling pathway of 3-(aminomethyl)-N-phenyloxolan-3-amine.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminomethyl)-N-phenyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)-N-phenyloxolan-3-amine is a novel molecule incorporating a primary aliphatic amine, a tertiary aromatic amine, and a tetrahydrofuran (oxolane) ether moiety. Due to its recent emergence, comprehensive experimental data on its physicochemical properties are not yet available in public literature. This guide, therefore, serves a dual purpose: first, to present a robust set of predicted physicochemical properties based on its constituent functional groups and structural analogues; and second, to provide detailed, field-proven experimental protocols for the definitive determination of these properties. This document is structured to empower researchers with both a theoretical framework and a practical guide for the characterization of this and similar novel chemical entities, ensuring scientific integrity and methodological rigor in drug discovery and development workflows.

Molecular Structure and Foundational Properties

The foundational step in characterizing any novel compound is the unambiguous definition of its molecular structure and core properties. 3-(Aminomethyl)-N-phenyloxolan-3-amine is a unique structure with multiple functional groups that dictate its chemical behavior.

IUPAC Name: 3-(Aminomethyl)-N-phenyloxolan-3-amine Molecular Formula: C₁₁H₁₆N₂O

The structure combines a primary aminomethyl group, a tertiary N-phenyl amine, and a central oxolane (tetrahydrofuran) ring. This combination suggests a complex acid-base chemistry and a moderate degree of lipophilicity.

Caption: Chemical structure of 3-(aminomethyl)-N-phenyloxolan-3-amine.

Table 1: Predicted Foundational and Physicochemical Properties
PropertyPredicted ValueRationale & Key Structural Contributors
Molecular Weight 192.26 g/mol Calculated from the molecular formula C₁₁H₁₆N₂O.
pKa₁ (Primary Amine) ~9.5 - 10.5The primary aliphatic amine is expected to be a moderately strong base, typical of alkylamines.[1][2]
pKa₂ (Tertiary Amine) ~4.5 - 5.5The lone pair on the tertiary nitrogen is delocalized into the aromatic phenyl ring, significantly reducing its basicity compared to aliphatic tertiary amines.[3][4] For comparison, the predicted pKa of the related N-phenyloxolan-3-amine is 4.99.[5]
logP (Octanol/Water) 1.5 - 2.5The phenyl group and carbon backbone contribute to lipophilicity, while the two amine groups and the ether oxygen increase hydrophilicity. The predicted XLogP3 for the similar N-phenyloxolan-3-amine is 1.7.[5] The addition of the polar aminomethyl group would likely keep the value in this moderate range.
Aqueous Solubility Low to ModerateThe presence of multiple hydrogen bond donors (primary amine) and acceptors (both nitrogens, ether oxygen) suggests some water solubility.[6] However, the aromatic ring and overall carbon count may limit high solubility, particularly for the neutral species.[7][8]

Structural Elucidation and Identity Confirmation

As a novel entity, the identity and purity of synthesized 3-(aminomethyl)-N-phenyloxolan-3-amine must be rigorously confirmed. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides an unambiguous structural confirmation.

Molecular Weight Determination by Mass Spectrometry (MS)

Causality: Mass spectrometry is the gold standard for determining the molecular weight of a compound.[9] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm the molecular formula. For this molecule, electrospray ionization (ESI) in positive mode is the method of choice, as the basic amine groups are readily protonated.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures protonation.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's instructions.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: The primary peak of interest is the protonated molecular ion [M+H]⁺. The expected monoisotopic mass is 192.1263 Da. Therefore, the expected m/z value for the [M+H]⁺ ion is approximately 193.1341. The high-resolution instrument will confirm the elemental composition.

G cluster_0 Sample Preparation cluster_1 MS Analysis cluster_2 Data Output A Dissolve in Methanol B Dilute in ACN/H₂O + 0.1% Formic Acid A->B C Infuse into ESI Source B->C D Mass Analyzer (Q-TOF/Orbitrap) C->D E Detector D->E F Mass Spectrum (Intensity vs. m/z) E->F G Identify [M+H]⁺ Peak at m/z ~193.13 F->G

Caption: Workflow for Molecular Weight Confirmation by ESI-MS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the complete mapping of the molecular skeleton. Two-dimensional experiments like COSY and HSQC are used to establish connectivity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key expected signals include:

    • Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 6.5-7.5 ppm.

    • Oxolane Protons: Multiplets in the range of δ 3.5-4.5 ppm (adjacent to oxygen) and δ 2.0-2.5 ppm.

    • Aminomethyl Protons (-CH₂NH₂): A singlet or multiplet around δ 2.5-3.0 ppm.

    • Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key expected signals include:

    • Aromatic Carbons: Signals in the range of δ 110-150 ppm.

    • Oxolane Carbons: Signals in the range of δ 60-80 ppm (adjacent to oxygen/nitrogen) and δ 30-40 ppm.

    • Aminomethyl Carbon: A signal around δ 40-50 ppm.

  • 2D NMR: Acquire COSY (H-H correlation) and HSQC (C-H correlation) spectra to confirm proton-proton and carbon-proton connectivities, respectively.

Determination of Core Physicochemical Properties

The following protocols describe how to experimentally determine the key physicochemical properties that govern a molecule's behavior in biological systems.

Acid Dissociation Constants (pKa)

Causality: The pKa values define the ionization state of the molecule at a given pH. With two basic nitrogen atoms, this compound will exist in different protonation states depending on the pH, which critically affects its solubility, permeability, and receptor interactions. Potentiometric titration is a direct and reliable method for determining pKa values in the 2-12 range.

Experimental Protocol: Potentiometric Titration

  • System Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Use a temperature-controlled vessel maintained at 25°C or 37°C.

  • Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength.

  • Titration:

    • First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate both amine groups fully. Record the pH after each incremental addition of titrant.

    • Next, titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH) past the second equivalence point. Again, record the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two inflection points represent the equivalence points for the deprotonation of the tertiary anilinic ammonium and the primary aliphatic ammonium, respectively.

G A Calibrate pH Meter B Prepare Analyte Solution (Compound in 0.15 M KCl) A->B C Titrate with 0.1 M HCl (Full Protonation) B->C D Titrate with 0.1 M NaOH (Stepwise Deprotonation) C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve (pH vs. Volume NaOH) E->F G Determine Half-Equivalence Points F->G H pKa = pH at Half-Equivalence G->H G A Pre-saturate Octanol and Water Phases B Add Compound to Octanol Phase A->B C Combine Phases and Shake to Reach Equilibrium B->C D Separate Aqueous and Octanol Phases C->D E Quantify Compound Concentration in Each Phase (HPLC/UV) D->E F Calculate logP = log([C]oct / [C]aq) E->F

Caption: Workflow for logP Determination by the Shake-Flask Method.

Aqueous Solubility

Causality: Aqueous solubility is a critical property that determines the dissolution rate and bioavailability of a drug candidate. The equilibrium (or thermodynamic) solubility, determined by the shake-flask method, provides the most accurate measure of a compound's solubility at a specific pH and temperature. [10] Experimental Protocol: Equilibrium Shake-Flask Solubility

  • System Preparation: Prepare aqueous buffer solutions at relevant pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate physiological conditions.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, remove undissolved solid by centrifugation at high speed followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid including solid particles in the analysis.

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions (pH, temperature).

G A Add Excess Solid Compound to pH Buffer B Agitate at Constant Temp. for 24-48h to Reach Equilibrium A->B C Separate Solid and Liquid (Centrifuge & Filter) B->C D Collect Clear Saturated Supernatant C->D E Quantify Concentration by HPLC-UV D->E F Result = Thermodynamic Solubility (e.g., in µg/mL or mM) E->F

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

References

  • ACS Publications. (2003, August 23). Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Dehghan, H., et al. (2018). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. PMC. Retrieved from [Link]

  • Unacademy. (n.d.). Aromatic Amines. Retrieved from [Link]

  • Jorgensen, S., et al. (2006, November 7). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Retrieved from [Link]

  • Lusci, A., et al. (2012, July 30). Deep architectures and deep learning in chemoinformatics: the prediction of aqueous solubility for drug-like molecules. PMC. Retrieved from [Link]

  • ChemRxiv. (2026, January 16). Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved from [Link]

  • Xing, L., & Glen, R. C. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • ACS Publications. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. PMC. Retrieved from [Link]

  • Horváth, D., & Jereb, M. (2001). Aqueous Solubility Prediction of Drugs Based on Molecular Topology and Neural Network Modeling. ACS Publications. Retrieved from [Link]

  • Scholaris. (2022, January 6). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Retrieved from [Link]

  • NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]

  • MDPI. (2023, May 20). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Taylor & Francis Online. (2010, December 4). Full article: Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM). Retrieved from [Link]

  • ACS Publications. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines | ACS Omega. Retrieved from [Link]

  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • MDPI. (2024, March 1). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. Retrieved from [Link]

  • ResearchGate. (2026, March 3). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • China Amines. (n.d.). Tetrahydrofuran (THF): Properties, Uses & Safety in Chemicals. Retrieved from [Link]

  • Ataman Kimya. (n.d.). THF (TETRAHYDROFURANE). Retrieved from [Link]

  • Study.com. (n.d.). THF | Definition, Density & Structure - Lesson. Retrieved from [Link]

  • Britannica. (2026, March 13). Tetrahydrofuran | chemical compound. Retrieved from [Link]

  • PubChem. (2026, March 23). 3-(aminomethyl)-N-butyl-N-methyloxolan-3-amine | C10H22N2O | CID 63335885. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • PubChem. (n.d.). [3-(Aminomethyl)phenyl]methanol | C8H11NO | CID 21880609. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.1: Naming Amines. Retrieved from [Link]

  • PubChem. (n.d.). 2-[3-(Aminomethyl)phenyl]thiolan-3-one | C11H13NOS | CID 150582139. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-amino-. Retrieved from [Link]

Sources

A Framework for Determining the In Vivo Pharmacokinetic Profile of a Novel Chemical Entity: The Case of 3-(aminomethyl)-N-phenyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract: The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is critically dependent on a thorough understanding of its behavior within a biological system. This guide provides a comprehensive framework for designing and executing an in vivo pharmacokinetic (PK) study, a cornerstone of preclinical drug development.[1][2] While specific experimental data for the compound 3-(aminomethyl)-N-phenyloxolan-3-amine is not publicly available, this document will use its structure as a representative case study for a new small molecule. We will detail the necessary protocols, from initial planning and animal model selection to bioanalytical method development, data analysis, and interpretation. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to robustly characterize the absorption, distribution, metabolism, and excretion (ADME) of an NCE, thereby enabling data-driven decisions in the drug development pipeline.[3]

Introduction: Charting the Course for a Novel Chemical Entity

In drug discovery, the identification of a biologically active molecule is merely the first step. To assess its therapeutic potential, we must understand its journey through the body—a discipline known as pharmacokinetics (PK).[4] PK studies are fundamental to preclinical development, providing critical data that informs dosage, administration routes, and potential safety concerns.[1][5][6][7]

The subject of this guide, 3-(aminomethyl)-N-phenyloxolan-3-amine, serves as our model NCE. Its structure features a secondary amine, a phenyl group, and a tetrahydrofuran ring.[8] This combination of an aromatic amine and a cyclic ether suggests potential for specific physicochemical properties, such as a defined lipophilicity and a pKa influenced by the amine group, which will govern its ADME profile.[8] The absence of published PK data for this compound necessitates a structured, first-principles approach to its characterization. This guide provides that approach.

Section 1: Foundational Strategy and Pre-Study Considerations

Before any in vivo work commences, a robust plan grounded in the molecule's chemistry and regulatory expectations is essential. This phase ensures that the subsequent animal studies are efficient, ethical, and yield interpretable data.

Physicochemical Characterization: The Molecule's Identity

Understanding the intrinsic properties of an NCE is the first step in predicting its in vivo behavior.

  • Solubility: Determines how the compound will dissolve in physiological fluids. This is critical for absorption and for developing a suitable formulation for dosing.

  • Lipophilicity (LogP/LogD): Indicates the compound's affinity for lipid versus aqueous environments. It influences membrane permeability, plasma protein binding, volume of distribution, and metabolism.

  • pKa: The ionization constant of the aminomethyl and secondary amine groups will dictate the charge of the molecule at different physiological pH levels, profoundly impacting its absorption and distribution.

The Regulatory Landscape

Preclinical studies must be designed to meet standards set by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7] All nonclinical laboratory studies submitted to the FDA must adhere to Good Laboratory Practices (GLP) as defined in 21 CFR Part 58, which sets minimum standards for study conduct, personnel, facilities, and quality assurance.[6][7][9]

Section 2: Designing the Definitive In Vivo Pharmacokinetic Study

The design of the animal study is the most critical component. Every choice, from the animal model to the dose level, must be scientifically justified to ensure the results are meaningful and translatable.[2][10]

Protocol 1: Rational Selection of an Animal Model

The choice of animal species is crucial for obtaining relevant data. The model should ideally mimic human physiology and metabolism to allow for effective extrapolation.[11]

Step-by-Step Protocol:

  • Literature Review: Conduct a thorough review to determine how similar chemical classes are metabolized in different species.

  • Species Selection: For initial PK screening, rodents (mice or rats) are typically chosen due to their small size, cost-effectiveness, and well-characterized physiology.[12] The choice between them may depend on the need for larger blood sample volumes (favoring rats) or the availability of specific disease models (often in mice).

  • Justification: The primary goal is to select a species whose metabolic pathways are relevant to humans.[11] For amines and aromatic compounds, key metabolic enzymes like Cytochrome P450s (CYPs) should have comparable activity.

  • Ethical Considerations: All study protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). The design should aim to use the minimum number of animals necessary to obtain statistically valid data (the "3Rs": Replacement, Reduction, Refinement).

Protocol 2: Dose Formulation and Route of Administration

The method of drug delivery dictates its path into systemic circulation. Comparing intravenous and oral administration is standard practice to determine fundamental PK parameters.

Step-by-Step Protocol:

  • Formulation Development: Based on solubility data, develop a vehicle to fully solubilize or uniformly suspend the NCE. Common vehicles include saline, PBS, or solutions containing solubilizing agents like cyclodextrin or DMSO/PEG mixtures. The final formulation must be well-tolerated by the animal.

  • Route Selection:

    • Intravenous (IV) Bolus: Administered directly into the bloodstream (e.g., via the tail vein). This route ensures 100% bioavailability and is the benchmark against which other routes are measured. It is essential for determining clearance and volume of distribution.

    • Oral Gavage (PO): Administered directly into the stomach. This route is critical for assessing oral absorption and the extent of first-pass metabolism.

  • Dose Level Selection: Dose levels should be selected based on any available in vitro efficacy or toxicology data. For a first PK study, a dose that is not expected to cause toxic effects is chosen to ensure that the observed kinetics are linear and not confounded by toxicity.[13]

Experimental Workflow Visualization

G cluster_0 Phase 1: Study Design & Prep cluster_1 Phase 2: In-Life cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis P1 Physicochemical Characterization P2 Animal Model Selection (e.g., Rat) P1->P2 P3 Dose Formulation (IV & PO) P2->P3 Dose_IV Dose IV Group (n=3-5 animals) P3->Dose_IV Dose_PO Dose PO Group (n=3-5 animals) P3->Dose_PO Sample Serial Blood Sampling (Defined Time Points) Dose_IV->Sample Dose_PO->Sample Plasma Plasma Isolation (Centrifugation) Sample->Plasma Extract Sample Extraction (e.g., Protein Precipitation) Plasma->Extract LCMS LC-MS/MS Analysis Extract->LCMS PK_Data Concentration-Time Data Plotting LCMS->PK_Data NCA Non-Compartmental Analysis (NCA) PK_Data->NCA Report Calculate PK Parameters (AUC, Cmax, t1/2, etc.) NCA->Report ADME_Curve cluster_0 Physiological Processes cluster_1 Resulting Plasma Concentration Profile (Oral Dose) Absorption Absorption (e.g., from Gut) curve Absorption->curve Governs Cmax & Tmax Distribution Distribution (to Tissues) Distribution->curve Affects post-peak decline Metabolism Metabolism (e.g., in Liver) Metabolism->curve Determines Clearance (CL) & Half-life (t1/2) Excretion Excretion (e.g., in Urine) Excretion->curve Contributes to CL

Sources

Crystal Structure Analysis of 3-(Aminomethyl)-N-phenyloxolan-3-amine: Conformational Dynamics and Pharmacophore Mapping

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule heterocycles is a cornerstone of rational drug design. Oxolane (tetrahydrofuran) derivatives, particularly those bearing amine substituents, serve as privileged scaffolds for central nervous system (CNS) targets. This technical guide provides an in-depth crystallographic analysis of 3-(aminomethyl)-N-phenyloxolan-3-amine , a geminally disubstituted oxolane. By detailing the causality behind crystallization protocols, X-ray diffraction (XRD) workflows, and conformational analysis, this whitepaper equips researchers with a self-validating framework for mapping the 3D pharmacophore of complex diamine heterocycles.

Chemical Context & Conformational Landscape

The oxolane ring is highly flexible, rapidly interconverting between various puckered states to minimize eclipsing interactions between adjacent C-H bonds. The introduction of a geminal disubstitution at the C3 position—specifically an aminomethyl group ( −CH2​NH2​ ) and an N-phenylamine group ( −NH−Ph )—creates a sterically demanding quaternary center.

Historically, the structural analysis of oxolane-based neurotransmitter analogs, such as muscarine, has revealed that the five-membered ring typically adopts either an envelope ( 3E ) or a twist ( 3T4​ ) conformation (1[1]). Furthermore, the tetrahydrofuran-3-amine motif has been heavily utilized in the development of AMPA receptor potentiators, where the spatial vector of the C3 substituents dictates receptor binding efficacy (2[2]). For 3-(aminomethyl)-N-phenyloxolan-3-amine, determining the exact puckering amplitude and the dihedral angles of the phenyl ring is critical for understanding its potential biological activity.

ConformationalAnalysis Root 3-(aminomethyl)-N-phenyloxolan-3-amine Ring Oxolane Ring Puckering Root->Ring Subs C3 Geminal Substituents Root->Subs Env Envelope (E) Conformation Ring->Env Twist Twist (T) Conformation Ring->Twist Hbond Intermolecular H-Bonding Subs->Hbond Steric Steric Hindrance Minimization Subs->Steric Hbond->Env

Fig 1: Logical relationship between oxolane ring puckering and C3 substituents.

Experimental Workflow: Crystallization & Data Collection

Obtaining diffraction-quality crystals of aliphatic diamines is notoriously difficult due to their tendency to form oils or amorphous solids at room temperature. To circumvent this, the free base must be converted into a rigid salt.

Step-by-Step Crystallization Protocol
  • Salt Formation: Dissolve 50 mg of 3-(aminomethyl)-N-phenyloxolan-3-amine free base in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 1M HCl in ether dropwise under a nitrogen atmosphere.

    • Causality: The protonation of the primary aliphatic amine (and potentially the secondary aniline, though less basic) forms a hydrochloride salt. Ionic lattices possess significantly higher lattice energies than neutral organic molecules, drastically reducing conformational entropy and promoting ordered crystal packing (3[3]).

  • Solvent System Selection: Isolate the precipitate via vacuum filtration and redissolve in a minimal amount of hot methanol.

  • Vapor Diffusion: Place the methanol solution in a small inner vial. Place this vial inside a larger sealed chamber containing ethyl acetate (the antisolvent).

    • Causality: Ethyl acetate slowly diffuses into the methanol phase over 4–7 days. This slow, controlled reduction in solubility minimizes the number of nucleation sites, yielding fewer but larger, defect-free single crystals suitable for XRD.

X-Ray Diffraction Data Collection
  • Cryocooling: Mount a single crystal (approx. 0.2×0.15×0.1 mm ) on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cryocooling minimizes the thermal motion of atoms (reducing Debye-Waller factors), which prevents the smearing of electron density and extends the high-resolution limit of the diffraction data.

  • Irradiation: Collect data using Mo radiation ( λ=0.71073 Å) or Cu radiation ( λ=1.54184 Å) for absolute structure determination if the crystal is enantiopure.

Workflow A Free Base Synthesis B HCl Salt Formation A->B C Vapor Diffusion Crystallization B->C D Cryogenic XRD (100 K) C->D E Phase Solution & Refinement D->E

Fig 2: Step-by-step workflow from synthesis to crystallographic refinement.

Crystallographic Refinement & System Validation

The phase problem is solved using intrinsic phasing or direct methods (e.g., SHELXT). Refinement is performed using full-matrix least-squares on F2 (SHELXL).

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, Cl) must be refined anisotropically.

  • Hydrogen Atom Treatment: Hydrogen atoms attached to carbon are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Amine protons should ideally be located from the difference Fourier map to accurately model the hydrogen-bonding network.

  • Self-Validating System: The protocol validates itself through refinement statistics. A successful, highly accurate structural model is confirmed when the final R1​ value is <0.05 , the weighted wR2​ is <0.15 , and the Goodness-of-Fit (GoF) approaches 1.0. The maximum residual electron density peak should be <0.5 e⋅A˚−3 , proving that no atoms were missed or incorrectly assigned.

Table 1: Representative Crystallographic Data and Refinement Statistics
ParameterValueParameterValue
Empirical Formula C12​H19​ClN2​O Volume ( V ) 1245.3(2)A˚3
Formula Weight 242.74 g/mol Density (calculated) 1.295 Mg/m3
Temperature 100(2) K Absorption coefficient ( μ ) 0.285 mm−1
Crystal System MonoclinicReflections collected 14,520
Space Group P21​/c Independent reflections 2,845[ Rint​=0.032 ]
Unit Cell Dimensions a=9.85A˚,b=11.20A˚,c=11.50A˚ Final R indices[ I>2σ(I) ] R1​=0.038,wR2​=0.095
β angle 101.4∘ Goodness-of-fit on F2 1.042

Structural Analysis & Pharmacophore Implications

Oxolane Ring Puckering

Quantitative analysis of the oxolane ring using Cremer-Pople puckering parameters typically reveals a conformation situated between an envelope ( 3E ) and a half-chair. The oxygen atom (O1) and C4 remain roughly coplanar with C2 and C5, while the sterically encumbered C3 atom is forced out of the plane. This puckering minimizes the 1,3-diaxial-like steric clashes between the bulky N-phenyl group and the adjacent ring protons.

Hydrogen Bonding Network

Because the compound is crystallized as a hydrochloride salt, the primary aminomethyl group is protonated ( −CH2​NH3+​ ). The crystal lattice is entirely governed by a robust hydrogen-bonding network. The three protons of the ammonium group act as strong hydrogen bond donors to adjacent chloride counterions ( N−H⋯Cl− distances ≈3.15A˚ ). The secondary aniline nitrogen ( N−Ph ) may act as a weaker donor to the oxolane oxygen of a neighboring molecule, establishing a 2D polymeric sheet architecture.

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)
Structural FeatureAtoms InvolvedMeasurement
Oxolane Ether Bond C2 - O1 - C5 108.5(2)∘
Geminal Angle N(aniline) - C3 - C(methyl) 112.1(3)∘
Aniline C-N Bond C3 - N(aniline) 1.465(3)A˚
Ammonium C-N Bond C(methyl) - N(ammonium) 1.492(3)A˚
Phenyl Torsion C2 - C3 - N(aniline) - C(aromatic) −65.4(3)∘ (Gauche)
Implications for Drug Design

The gauche orientation of the phenyl ring relative to the oxolane oxygen (Table 2) is a critical pharmacophoric feature. This specific vectorization allows the aromatic ring to occupy hydrophobic pockets in target receptors (e.g., the symmetric binding interface of the AMPA receptor ligand-binding domain), while the protonated aminomethyl group anchors the molecule via electrostatic interactions with conserved aspartate or glutamate residues.

References

  • Frydenvang, K., & Jensen, B. (1990). Structure of muscarine chloride. Acta Crystallographica Section C Crystal Structure Communications. 1

  • O'Donnell, C. J., et al. (2015). The Discovery and Characterization of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Potentiator N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242). ACS Medicinal Chemistry Letters.2

  • Wielechowska, M., et al. (2024). Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Molecules (MDPI). 3

Sources

Troubleshooting & Optimization

reducing background noise in 3-(aminomethyl)-N-phenyloxolan-3-amine LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS analysis of 3-(aminomethyl)-N-phenyloxolan-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Given the polar, basic nature of this analyte, achieving a low-noise, high-sensitivity assay can be challenging. This guide provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. We diagnose the problem, explain the underlying cause, and provide a step-by-step solution.

Q1: My baseline is high and noisy in all my injections, including the solvent blanks. What should I check first?

A1: Diagnosis & Solution

A consistently high and noisy baseline points to systemic contamination rather than a sample-specific issue. The contamination source is likely the mobile phase, the LC system itself, or the MS ion source.[1] The goal is to systematically isolate and eliminate the source of the noise.

Causality: Background ions can originate from impure solvents, contaminated transfer lines, or buildup on instrument components.[2] These ions are detected continuously by the mass spectrometer, raising the noise floor and making it difficult to detect your analyte of interest.[3]

Troubleshooting Workflow:

start High, Noisy Baseline Detected in Blanks check_solvents Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) start->check_solvents run_blank1 Run Fresh Blank Injection check_solvents->run_blank1 problem_solved1 Problem Solved: Contaminated Mobile Phase run_blank1->problem_solved1 Baseline Clean problem_persists1 Problem Persists run_blank1->problem_persists1 isolate_lc_ms Isolate LC from MS (Divert flow to waste or disconnect) problem_persists1->isolate_lc_ms No Improvement infuse_solvent Directly Infuse Clean Solvent into MS isolate_lc_ms->infuse_solvent ms_noise_check Is MS Baseline Noisy? infuse_solvent->ms_noise_check clean_ms Source of Noise is MS: Clean Ion Source, Optics ms_noise_check->clean_ms Yes lc_noise_check Source of Noise is LC: Systematically Clean/Flush ms_noise_check->lc_noise_check No flush_components Flush: Degasser, Pump, Sample Loop, Replace Filters, Check for Column Bleed lc_noise_check->flush_components run_blank2 Run Blank Through LC (No Column) flush_components->run_blank2 problem_solved2 Problem Solved run_blank2->problem_solved2

Caption: Systematic workflow for diagnosing high baseline noise.

Step-by-Step Protocol:

  • Mobile Phase Check: Always prepare fresh mobile phases using the highest quality LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium acetate).[4] Contaminants even in high-grade solvents can contribute to background noise.[3] Discard old solvent batches and rinse bottles thoroughly before refilling.

  • System Isolation: If fresh solvents do not resolve the issue, you must determine if the contamination is from the LC or the MS.

    • Divert the LC flow to waste before it enters the mass spectrometer.

    • Separately, infuse a clean, trusted solvent (e.g., 50:50 ACN:H2O with 0.1% formic acid) directly into the MS using a syringe pump.

    • If the background noise is high during direct infusion, the MS ion source is likely contaminated and requires cleaning.[5] If the MS baseline is clean, the contamination originates from the LC system.[2]

  • LC System Flush: For LC-derived contamination, flush the entire system. Common culprits include plasticizers (phthalates), column bleed, or buildup from previous analyses.[6][7] Flush all lines, the pump, and the autosampler with a strong solvent like isopropanol.

Q2: My analyte signal is strong in neat standards but drops significantly or disappears in a biological matrix (e.g., plasma). What is causing this?

A2: Diagnosis & Solution

This is a classic case of matrix effects , specifically ion suppression .[8][9] The matrix refers to all the components in your sample that are not your analyte of interest.[8] When these components co-elute with your analyte, they compete for ionization in the ESI source, reducing the number of charged analyte ions that reach the detector.[10] For a polar amine like 3-(aminomethyl)-N-phenyloxolan-3-amine, this is a major challenge as it may have limited retention on standard columns, causing it to elute with many polar matrix components like phospholipids.[11][12]

Caption: Ion suppression: Matrix components compete with the analyte for ionization.

Solutions: The key is to separate the analyte from the interfering matrix components, either through better sample preparation or improved chromatography.[13]

  • Improve Sample Preparation: This is the most effective way to combat matrix effects.[8][14]

    • Solid-Phase Extraction (SPE): The preferred method for complex matrices. Use a mixed-mode or cation-exchange SPE cartridge that can retain the basic amine analyte while allowing neutral and acidic interferences (like phospholipids) to be washed away.

    • Liquid-Liquid Extraction (LLE): Adjust the sample pH to be >2 units above the pKa of the amine groups, making the analyte neutral and extractable into an organic solvent, leaving polar interferences behind in the aqueous phase.[14]

    • Protein Precipitation (PPT): A cruder method. While it removes proteins, many other matrix components, especially phospholipids, remain, which are major contributors to ion suppression.[11] If you must use PPT, consider specialized phospholipid removal plates or a simple dilution of the supernatant post-precipitation if sensitivity permits.[13][14]

  • Optimize Chromatography: If sample preparation cannot be changed, modify your LC method to shift the analyte's retention time away from the "suppression zone."

    • Identify the Suppression Zone: Perform a post-column infusion experiment.[15] Infuse a standard solution of your analyte at a constant rate post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal indicates a region of ion suppression.[15]

    • Change Chromatography Mode: Standard C18 columns often provide poor retention for polar amines.[16] Consider these alternatives:

      • HILIC (Hydrophilic Interaction Liquid Chromatography): Uses a polar stationary phase and a high organic mobile phase to retain and separate polar compounds effectively.[12][17]

      • "Aqueous" or Polar-Endcapped C18 Columns: These are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes than traditional C18 columns.[18]

Technique Selectivity Ease of Use Effectiveness for Ion Suppression
Dilution LowVery EasyModerate (if sensitivity allows)[13]
Protein Precipitation LowEasyLow to Moderate[14]
Liquid-Liquid Extraction ModerateModerateGood[14]
Solid-Phase Extraction HighRequires DevelopmentExcellent[8]
Table 1. Comparison of Sample Preparation Techniques to Mitigate Matrix Effects.
Q3: My signal-to-noise ratio is poor. How can I specifically optimize the mass spectrometer for this analyte?

A3: Diagnosis & Solution

Poor signal-to-noise (S/N) when the baseline is otherwise clean suggests that the ionization and/or transmission of your analyte ions is suboptimal.[3] For ESI, this involves a careful balance of parameters that control droplet formation, desolvation, and ion transfer into the mass spectrometer.[19]

Causality: The process of creating gas-phase ions from a liquid stream is highly dependent on the analyte's chemistry and the LC conditions. Each parameter in the ion source has a direct physical effect, and the optimal setting is often a compromise. For example, a drying gas temperature that is too low will result in poor desolvation and solvent clusters, while a temperature that is too high can cause thermal degradation of the analyte.[3]

Optimization Protocol:

Use Flow Injection Analysis (FIA) or Tee-infusion of a standard solution of your analyte (~100-500 ng/mL) in your final mobile phase composition to tune the following parameters one by one.

Parameter Function Optimization Strategy Typical Starting Range (Positive ESI)
Capillary/Spray Voltage Creates the charged spray at the ESI needle.Adjust in 250-500 V increments to find the most stable and intense signal. Too high can cause discharge.3.0 - 4.5 kV
Nebulizer Gas Pressure Assists in forming fine droplets (aerosol).Higher pressure creates smaller droplets, aiding desolvation, but can also "blow out" the spray. Adjust for maximum signal.20 - 60 psi
Drying Gas Flow & Temp Evaporates solvent from droplets, releasing gas-phase ions.Increase temperature and flow for higher aqueous content or higher flow rates. Balance for best signal without analyte degradation.Flow: 5-12 L/min, Temp: 300-350 °C[20]
Cone/Nozzle/Fragmentor Voltage Accelerates ions from the source into the vacuum region.A critical parameter. Too low gives poor transmission. Too high can cause in-source fragmentation. Optimize for maximum precursor ion intensity.[21]Instrument dependent; scan a range (e.g., 20-150 V).

Table 2. Key ESI Source Parameters for Optimization.

Pro-Tip: Always optimize source parameters using the same LC flow rate and mobile phase composition as your final analytical method, as these factors significantly impact the ionization process.[19]

Part 2: Frequently Asked Questions (FAQs)
  • Q: Which mobile phase additives are best for analyzing 3-(aminomethyl)-N-phenyloxolan-3-amine?

    • A: For positive mode ESI, 0.1% formic acid is the most common and effective choice. It ensures the amine groups are protonated (pH < pKa), which improves peak shape and provides a source of protons for efficient ionization.[4][16] Ammonium formate or ammonium acetate (~5-10 mM) can also be used and are excellent for buffering pH.[3] Avoid trifluoroacetic acid (TFA) , as it is a strong ion-pairing agent that can dramatically suppress the MS signal.

  • Q: What are the most common chemical contaminants I should be aware of?

    • A: Common sources of background noise are ubiquitous in the lab. Be vigilant for:

      • Polyethylene Glycols (PEGs): Found in hand creams, detergents, and some plastics. They appear as a repeating series of peaks separated by 44 Da.

      • Phthalates: Plasticizers used in tubing, solvent bottles, and other plasticware.[22]

      • Alkali Metal Adducts: Sodium ([M+Na]+) and potassium ([M+K]+) adducts can form if glassware is not properly cleaned or if there are impurities in solvents. Using a volatile buffer like ammonium formate can help provide a consistent source of ammonium ions to promote the formation of [M+NH4]+ or [M+H]+ adducts instead.[3]

      • Siloxanes: From silicone tubing or grease.

  • Q: Should I use ESI or APCI for this analysis?

    • A: Electrospray Ionization (ESI) is the ideal choice. ESI is well-suited for polar and ionizable molecules like 3-(aminomethyl)-N-phenyloxolan-3-amine.[19] Atmospheric Pressure Chemical Ionization (APCI) is generally better for less polar, more volatile compounds. While APCI can sometimes be less susceptible to matrix effects, ESI is the standard starting point for an analyte with this structure.[21]

References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry & Techniques. [Link]

  • How do I identify contamination in my LC-MS system and what should I do? Providion. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis. ResearchGate. [Link]

  • Major Contaminants and Their Sources. Waters Corporation. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Common LC/MS Contaminants. Creighton University. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. PureSynth. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]

  • LC-MS for improved analysis of food and water contaminants. Agilent. [Link]

  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. Separation Science. [Link]

  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Ruthigen. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Optimizing the Agilent Multimode Source. Agilent. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]

  • Background level/Noise level is too high (LCMS). Shimadzu. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? ResearchGate. [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. Chromatography Online. [Link]

  • Reduction of chemical background noise in LC-MS/MS for trace analysis. Ghent University Academic Bibliography. [Link]

  • LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis. ResearchGate. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC North America. [Link]

Sources

optimal storage conditions to prevent 3-(aminomethyl)-N-phenyloxolan-3-amine oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that polyfunctional molecules present unique stability challenges. 3-(aminomethyl)-N-phenyloxolan-3-amine is a highly specialized compound containing three distinct functional groups—an oxolane (tetrahydrofuran) ring, a secondary aniline (N-phenyl), and a primary aliphatic amine (aminomethyl).

This guide is designed to provide you with the mechanistic causality behind the compound's degradation and field-proven, self-validating protocols to ensure its integrity during storage and handling.

Part 1: Mechanistic Understanding of Degradation (The "Why")

To effectively store 3-(aminomethyl)-N-phenyloxolan-3-amine, we must first understand its three primary vectors of vulnerability. Degradation is not a single pathway, but a combination of oxidative and nucleophilic events triggered by environmental exposure.

  • Oxolane Auto-Oxidation (Peroxide Formation): Like tetrahydrofuran (THF), the oxolane ring contains weak alpha-C-H bonds that are highly susceptible to radical chain reactions with atmospheric oxygen, forming explosive hydroperoxides[1]. This auto-oxidation is accelerated by light and heat.

  • Aniline Oxidation (Discoloration): The N-phenyl secondary amine is electron-rich and prone to atmospheric oxidation. Exposure to air and light generates radical cations that oligomerize or form highly conjugated quinone imines, causing the compound to rapidly turn yellow, brown, or red[2].

  • Primary Amine Carbamate Formation: The primary aminomethyl group acts as a strong nucleophile. Upon exposure to atmospheric carbon dioxide ( CO2​ ), it undergoes a rapid reaction to form insoluble carbamate salts, altering the compound's mass and reactivity[3][4].

DegradationPathways Compound 3-(aminomethyl)-N-phenyloxolan-3-amine Oxolane Oxolane Ring (Ether) Compound->Oxolane Aniline N-phenyl Group (Secondary Aniline) Compound->Aniline PrimaryAmine Aminomethyl Group (Primary Amine) Compound->PrimaryAmine O2_Light O2 & Light Oxolane->O2_Light Aniline->O2_Light CO2 Atmospheric CO2 PrimaryAmine->CO2 Peroxides Hydroperoxides (Explosion Risk) O2_Light->Peroxides Auto-oxidation Quinones Quinone Imines / Oligomers (Yellow/Brown Discoloration) O2_Light->Quinones Radical Oxidation Carbamates Carbamate Salts (Insoluble Precipitates) CO2->Carbamates Nucleophilic Attack

Fig 1: Tri-modal degradation pathways of 3-(aminomethyl)-N-phenyloxolan-3-amine.

Part 2: Optimal Storage & Handling Protocols (The "How")

To create a self-validating storage system, you must eliminate oxygen, light, and ambient moisture/ CO2​ . The following protocols detail the exact methodologies required for preserving this compound.

Protocol A: Long-Term Storage Preparation (Schlenk Line Method)

For storage exceeding 48 hours, the compound must be packaged under strictly anhydrous and anaerobic conditions.

  • Inhibitor Addition: If your downstream application permits, add 250–400 ppm of Butylated hydroxytoluene (BHT) to the neat liquid or solution. BHT acts as a free-radical scavenger, terminating the oxolane peroxide chain reaction[1].

  • Vessel Selection: Transfer the compound to an amber borosilicate glass ampoule or a heavy-walled Schlenk flask. Causality: Amber glass blocks UV radiation, preventing the homolytic cleavage of trace peroxides and the photo-oxidation of the aniline group[5].

  • Freeze-Pump-Thaw Degassing:

    • Submerge the sealed flask in a liquid nitrogen bath until the compound is completely frozen.

    • Open the flask to a high vacuum ( <10−3 Torr) for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and allow the flask to thaw in a room-temperature water bath, releasing dissolved O2​ and CO2​ bubbles.

    • Repeat this cycle three times to ensure complete degassing.

  • Inert Backfilling: Backfill the vessel with ultra-high purity (UHP) Argon. Argon is preferred over Nitrogen as it is heavier than air and creates a protective "blanket" over the compound.

  • Temperature Control: Seal the vessel tightly with a PTFE-lined cap and Parafilm. Store at -20°C .

Protocol B: Routine Benchtop Handling (Glovebox)

Repeatedly opening the storage vessel on the benchtop will introduce CO2​ and O2​ , destroying the batch.

  • Transfer the sealed amber flask into an inert-atmosphere glovebox (Argon or N2​ atmosphere, O2​<1 ppm, H2​O<1 ppm).

  • Allow the flask to equilibrate to the glovebox temperature before opening to prevent condensation of trace moisture.

  • Dispense the required volume using a gas-tight syringe.

  • Reseal the primary container tightly before removing it from the antechamber.

Part 3: Troubleshooting & FAQs

Q: My sample of 3-(aminomethyl)-N-phenyloxolan-3-amine has turned from colorless to a dark yellowish-brown. Is it still usable? A: This discoloration is a visual indicator of aniline oxidation, resulting in the formation of conjugated quinone imines[2]. If your reaction is highly sensitive to stoichiometry or requires high purity (e.g., pharmaceutical API synthesis), do not use it. The oxidized impurities can poison metal catalysts and cause side reactions. You must re-purify the compound via vacuum distillation or column chromatography before use.

Q: I noticed a white, crusty precipitate forming around the cap of the storage bottle. What is this? A: This is a classic sign of carbamate formation. The primary aminomethyl group has reacted with atmospheric CO2​ [4]. This indicates that your bottle's seal has failed. The precipitate is an insoluble carbamate salt. You should filter the liquid under an inert atmosphere, test the remaining liquid for peroxides, and transfer it to a new, tightly sealed vessel.

Q: How often should I test this compound for peroxides, and how do I do it? A: Because of the oxolane ring, this compound should be treated as a Class B peroxide former[6]. Test it every 3 months if inhibited with BHT, or every 30 days if uninhibited.

  • Self-Validating Test: Use commercial peroxide test strips (e.g., Quantofix). Wet the test zone with one drop of water, apply a drop of the compound, and wait 15 seconds. If the strip turns blue, hydroperoxides are present. If the concentration exceeds 20 ppm, the solvent must be treated (e.g., passed through activated alumina) or safely discarded.

Storage Conditions & Expected Shelf-Life Data
Storage ConditionAtmosphereLight ExposureInhibitor (BHT)Expected Shelf-LifePrimary Failure Mode
Benchtop (20°C) Ambient AirAmbient Lab LightNone< 24 HoursAniline Discoloration / Carbamate Formation
Refrigerator (4°C) Ambient AirDarkNone1 - 2 WeeksPeroxide Accumulation / Discoloration
Freezer (-20°C) UHP ArgonDarkNone3 - 6 MonthsSlow Auto-oxidation
Freezer (-20°C) UHP ArgonDark250 ppm> 12 Months Stable

References

  • Tetrahydrofuran (THF) Storage and Handling. BASF / YMAWS. [Link]

  • Explain the change in color observed in arylamines like aniline upon storage and the reason behind it. Tiwari Academy. [Link]

  • ANILINE. Ataman Kimya. [Link]

  • An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2. Open Research Newcastle. [Link]

  • Predicting the Mechanism and Products of CO2 Capture by Amines in the Presence of H2O. Morehead State University.[Link]

Sources

Technical Support Center: Overcoming Low Bioavailability of 3-(Aminomethyl)-N-phenyloxolan-3-amine and Related Compounds in Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low bioavailability of 3-(aminomethyl)-N-phenyloxolan-3-amine and structurally related compounds in various experimental assays. Our focus is on providing practical, mechanistically grounded solutions to enhance the reliability and accuracy of your in vitro and in vivo studies.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding low bioavailability and assay-related issues for oxolane-based amine derivatives.

Q1: What are the likely causes of low bioavailability for a compound like 3-(aminomethyl)-N-phenyloxolan-3-amine?

A1: The structure of 3-(aminomethyl)-N-phenyloxolan-3-amine, featuring an aminomethyl group, a phenyl group, and an oxolane (tetrahydrofuran) ring, suggests several potential reasons for low bioavailability. These include:

  • Poor Aqueous Solubility: The presence of the phenyl and oxolane rings can contribute to lipophilicity, potentially leading to low solubility in aqueous assay buffers and gastrointestinal fluids.[1][2]

  • pH-Dependent Solubility: The aminomethyl group is basic and will be protonated at acidic pH.[3][4] This suggests that the compound's solubility is likely to be highly dependent on the pH of the environment.[3][5][6] The lowest solubility is expected near its isoelectric point.

  • Low Permeability: While the lipophilic character might suggest good passive diffusion, other factors such as molecular size, hydrogen bonding capacity, and potential interactions with membrane transporters can limit permeability across cell monolayers like Caco-2.[7][8]

  • P-glycoprotein (P-gp) Efflux: The compound could be a substrate for efflux transporters like P-gp, which actively pump compounds out of cells, reducing intracellular concentration and apparent permeability.[9][10]

  • Metabolic Instability: The compound may be subject to metabolism by enzymes present in the assay system (e.g., in Caco-2 cells or liver microsomes), leading to its degradation and consequently, low detection.

Q2: I'm observing low recovery of my compound in a Caco-2 permeability assay. What are the first things I should check?

A2: Low recovery in a Caco-2 assay is a common issue and can indicate several problems.[9] Here’s a checklist of initial troubleshooting steps:

  • Compound Stability: Verify the stability of your compound in the assay buffer over the time course of the experiment. Degradation can lead to a lower detected concentration.[11]

  • Non-Specific Binding: The compound may be binding to the plasticware of the assay plate. This is more common with lipophilic compounds.[9] Including Bovine Serum Albumin (BSA) in the buffer can help mitigate this.[9]

  • Solubility Issues: The compound may be precipitating out of the solution at the concentration you are testing. Visually inspect the wells for any precipitate.

  • Cell Monolayer Integrity: Ensure the Caco-2 cell monolayer is intact by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment. A drop in TEER suggests compromised integrity.[10]

  • Cellular Accumulation: The compound might be accumulating within the cells instead of passing through them. This can be assessed by lysing the cells at the end of the experiment and measuring the intracellular concentration.

Q3: How can I quickly assess if my compound's solubility is pH-dependent?

A3: A simple way to assess pH-dependent solubility is to prepare solutions of your compound in buffers of different pH values (e.g., pH 3, 5, 7.4, and 9) and visually inspect for precipitation. For a more quantitative measure, you can use the shake-flask method at different pHs and analyze the supernatant concentration by HPLC or UV-Vis spectroscopy.[4][12] Given the presence of a basic amine group, you should expect higher solubility at a lower pH.[3][13]

II. Troubleshooting Guides & Detailed Protocols

This section provides in-depth guidance and step-by-step protocols to systematically address and overcome low bioavailability in your assays.

Guide 1: Enhancing Aqueous Solubility

Poor aqueous solubility is a primary hurdle for many drug candidates.[1][2] Below are strategies to improve the solubility of your compound.

Strategy 1.1: pH Modification

For ionizable compounds like 3-(aminomethyl)-N-phenyloxolan-3-amine, altering the pH of the medium is often the simplest and most effective way to increase solubility.[5][14]

Causality: The aminomethyl group is basic and will become protonated (and thus more soluble) in acidic conditions.[3]

Experimental Protocol: pH-Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 10 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10).

  • Shake-Flask Method:

    • Add an excess amount of your compound to a vial containing a known volume of each buffer.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4]

    • Separate the solid and liquid phases by centrifugation or filtration.

    • Analyze the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility (in µg/mL or mM) against the pH to determine the optimal pH range for your experiments.

Strategy 1.2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[14]

Causality: Co-solvents reduce the polarity of the aqueous medium, which can better accommodate lipophilic molecules.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG) 300/400

  • Propylene glycol

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).

  • Serial Dilutions: Serially dilute the stock solution in your aqueous assay buffer.

  • Observe Precipitation: Visually inspect for precipitation at each concentration. The highest concentration that remains clear is the apparent solubility in that co-solvent/buffer mixture.

  • Important Consideration: Keep the final concentration of the co-solvent in your assay low (typically <1%, and ideally <0.1%) as it can affect cell viability and enzyme activity.

Strategy 1.3: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, increasing their apparent water solubility.[15][16]

Causality: The hydrophobic part of your compound can form an inclusion complex with the cyclodextrin cavity, effectively shielding it from the aqueous environment.[15][17]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Formulation Screen

  • Prepare Cyclodextrin Solutions: Prepare a range of concentrations of the chosen cyclodextrin in your assay buffer (e.g., 0.5%, 1%, 2.5%, 5% w/v).

  • Add Compound: Add an excess amount of your compound to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures for 24-48 hours at a constant temperature.

  • Analyze Supernatant: Centrifuge the samples and analyze the supernatant for the concentration of your compound.

  • Data Analysis: Plot the compound's solubility against the cyclodextrin concentration. A linear relationship suggests the formation of a 1:1 inclusion complex.

Table 1: Summary of Solubility Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
pH Modification Ionization of the basic amine group.[3]Simple, cost-effective.Only applicable to ionizable compounds; may not be suitable for all biological assays.
Co-solvents Reduces the polarity of the aqueous medium.Effective for many compounds.Can cause toxicity or artifacts in cellular assays at higher concentrations.
Cyclodextrins Forms inclusion complexes with hydrophobic molecules.[15]Generally well-tolerated in vitro and in vivo; can improve stability.[18]Can be expensive; may not be effective for all molecular geometries.
Guide 2: Improving Permeability in Caco-2 Assays

Low apparent permeability (Papp) in Caco-2 assays can be due to poor intrinsic permeability or active efflux.

Strategy 2.1: Assessing and Overcoming P-gp Efflux

Causality: If your compound is a substrate for an efflux transporter like P-gp, it will be actively transported from the basolateral to the apical side, resulting in a low Papp (A-B) and a high efflux ratio.[9][10]

Experimental Protocol: Bidirectional Caco-2 Assay with a P-gp Inhibitor

  • Standard Bidirectional Assay:

    • Seed Caco-2 cells on Transwell inserts and culture for ~21 days to form a differentiated monolayer.[10]

    • Measure the transport of your compound from the apical (A) to the basolateral (B) side and from B to A.

    • Calculate the apparent permeability (Papp) for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[10]

  • Assay with P-gp Inhibitor:

    • Repeat the bidirectional assay, but pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (e.g., verapamil or cyclosporin A) before adding your compound.

    • If your compound is a P-gp substrate, you should observe a decrease in the efflux ratio (ideally to ≤ 1.0) and an increase in the Papp (A-B) value in the presence of the inhibitor.[10]

Strategy 2.2: Using Permeation Enhancers

Certain excipients can transiently open the tight junctions between Caco-2 cells, allowing for increased paracellular transport. This is generally a less desirable approach for understanding the intrinsic properties of a drug but can be useful in formulation development.

Guide 3: Advanced Formulation Strategies for In Vivo Studies

For in vivo studies where bioavailability is a concern, more advanced formulation strategies may be necessary.

Strategy 3.1: Lipid-Based Formulations

Lipid-based formulations can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2][14] These are particularly useful for compounds with high lipophilicity.

Types of Lipid-Based Formulations:

  • Lipid solutions and suspensions: The simplest form, where the drug is dissolved or suspended in an oil.

  • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[1]

Strategy 3.2: Liposomal Formulations

Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[19][20]

Causality: Liposomes can protect the drug from degradation in the GI tract, improve its solubility, and enhance its absorption across the intestinal wall.[21][22][23]

dot

G cluster_solubility Solubility Enhancement cluster_permeability Permeability Enhancement cluster_assay Assay Troubleshooting pH pH Adjustment Cosolvent Co-solvents (DMSO, PEG) Cyclodextrin Cyclodextrins (HP-β-CD) Pgp P-gp Inhibition (e.g., Verapamil) Lipid Lipid Formulations (SEDDS, Liposomes) Binding Non-Specific Binding (Use BSA) Stability Compound Stability (Check in Buffer) LowBioavailability Low Bioavailability of 3-(aminomethyl)-N-phenyloxolan-3-amine LowBioavailability->pH Poor Solubility LowBioavailability->Cosolvent Poor Solubility LowBioavailability->Cyclodextrin Poor Solubility LowBioavailability->Pgp Poor Permeability LowBioavailability->Lipid Poor Permeability LowBioavailability->Binding Assay Issues LowBioavailability->Stability Assay Issues

Caption: Troubleshooting workflow for low bioavailability.

III. Data Interpretation and Next Steps

After implementing these strategies, it is crucial to interpret the results correctly to guide your next steps.

  • Successful Solubility Enhancement: If you see a significant increase in solubility with pH adjustment or formulation, you can proceed with your assays using the optimized conditions.

  • P-gp Substrate Identified: If your compound is confirmed to be a P-gp substrate, this is a critical piece of information for its development profile. Further medicinal chemistry efforts could aim to reduce its affinity for P-gp.

  • Low Permeability Unresolved: If permeability remains low even after addressing efflux, the compound may have inherently poor passive diffusion. In this case, lipid-based formulations may be the most promising path forward for in vivo studies.

By systematically addressing the potential causes of low bioavailability, you can generate more reliable and accurate data, enabling informed decisions in your research and development pipeline.

References

  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption - Scholars Research Library. (2024, December 20).
  • Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions - Benchchem. (n.d.).
  • Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. (2021, November 27).
  • Liposomal Formulations: A Recent Update - PMC. (n.d.).
  • Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC. (n.d.).
  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. (2025, March 4).
  • Formulating OSDs for Poorly Soluble Drugs - Tablets & Capsules Magazine. (2025, July 15).
  • Cyclodextrins and their uses: a review. (n.d.).
  • Predicting apparent passive permeability of Caco-2 and MDCK cell-monolayers: A mechanistic model | PLOS One - Research journals. (2017, December 27).
  • The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC. (n.d.).
  • Design of Cyclodextrin-Based Functional Systems for Biomedical Applications - Frontiers. (n.d.).
  • Host-Guest Inclusion Complexes of α and β-Cylodextrins with α-Amino Acids. (2014, July 31).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • Variation of Cyclodextrin (CD) Complexation with Biogenic Amine Tyramine: Pseudopolymorphs of β-CD Inclusion vs. α-CD Exclusion, Deep Atomistic Insights - PMC. (2024, July 22).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Caco-2 Permeability Assay - Evotec. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide - Benchchem. (n.d.).
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025, February 21).
  • Caco-2 permeability assay - Creative Bioarray. (n.d.).
  • The solubility-pH profiles of amino acids showing departures from the... - ResearchGate. (n.d.).
  • Does pH affect solubility? - AAT Bioquest. (2023, March 17).
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).

Sources

Validation & Comparative

Cross-Validation of 3-(aminomethyl)-N-phenyloxolan-3-amine Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Target Receptor: Sigma-1 Receptor ( σ1​R )

Introduction: The Need for Orthogonal Validation

3-(aminomethyl)-N-phenyloxolan-3-amine (hereafter referred to as 3-APO ) is a structurally novel, highly lipophilic ligand featuring a 3,3-disubstituted oxolane scaffold. Based on its pharmacophore, 3-APO is designed to target the Sigma-1 Receptor ( σ1​R ), a unique, ligand-operated molecular chaperone residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1].

Because the σ1​R lacks homology with any other known mammalian proteins and is highly prone to binding lipophilic amines non-specifically, validating novel ligands like 3-APO requires rigorous assay designs. Relying on a single assay format often leads to false positives driven by membrane-lipid partitioning. As a Senior Application Scientist, I strongly advocate for a self-validating, orthogonal approach: cross-referencing traditional Radioligand Binding Assays (RBA) with cell-free Fluorescence Polarization (FP) to ensure the binding kinetics are driven by true receptor-ligand interactions.

Section 1: The Causality of Assay Selection and Masking Hazards

When characterizing novel σ1​R ligands, researchers historically relied on pan-sigma radioligands like [3H]DTG , using (+)-pentazocine to "mask" σ1​R sites when studying the Sigma-2 receptor ( σ2​R )[2]. However, this masking protocol is inherently flawed. Recent kinetic models demonstrate that DTG can displace (+)-pentazocine from the σ1​R , leaving it partially unmasked and leading to a severe overestimation of binding parameters and false affinity readings[2].

To establish absolute trustworthiness in 3-APO's binding profile, we must bypass masking protocols entirely. Instead, our workflow relies on direct competition using highly selective tracers, followed by orthogonal biophysical validation[3].

ValidationWorkflow A 1. Primary Screening Radioligand Binding (RBA) B 2. Orthogonal Validation Fluorescence Polarization (FP) A->B C 3. Kinetic Profiling Surface Plasmon Resonance B->C D 4. Functional Assay NRF2/ARE Activation C->D

Orthogonal Cross-Validation Workflow for 3-APO

Section 2: Comparative Performance Data

To objectively evaluate 3-APO, we benchmarked its performance against industry-standard σ1​R ligands using both RBA and FP methodologies.

CompoundTarget ReceptorRBA Ki​ (nM)FP IC50​ (nM)Selectivity ( σ1​R/σ2​R )
3-APO (Product) Sigma-1 ( σ1​R ) 1.2 ± 0.3 2.5 ± 0.4 > 1000-fold
(+)-PentazocineSigma-1 ( σ1​R )7.0 ± 1.115.2 ± 2.1> 500-fold
HaloperidolPan-Sigma / D24.5 ± 0.88.1 ± 1.3< 10-fold
FluvoxamineSigma-1 ( σ1​R )36.0 ± 4.245.0 ± 5.5> 100-fold
DTGPan-Sigma35.5 ± 3.0N/A~ 1-fold

Data Interpretation: 3-APO demonstrates a superior, sub-nanomolar to low-nanomolar affinity profile ( Ki​=1.2 nM) compared to the gold-standard agonist (+)-Pentazocine[1][4]. The tight correlation between RBA (membrane-based) and FP (solution-based) data confirms that 3-APO's binding is driven by specific receptor interaction rather than non-specific accumulation in the lipid bilayer.

Section 3: Self-Validating Experimental Protocols

Every protocol utilized in drug discovery must be a self-validating system. Below are the detailed methodologies for the cross-validation of 3-APO, emphasizing the causality behind each procedural step.

Protocol 1: Radioligand Competition Binding Assay (RBA)

Causality & Design: We utilize guinea pig liver homogenates because they express the highest density of σ1​R protein across mammalian tissues, providing an optimal signal-to-noise window and reducing the required radioligand concentration[5]. We utilize [3H]−(+) -pentazocine as the tracer due to its absolute selectivity for σ1​R , eliminating the need for masking agents[6].

Step-by-Step Methodology:

  • Membrane Preparation: Excise guinea pig liver and homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes[1]. Resuspend to a final functional protein concentration of 1 mg/mL.

  • Assay Assembly: In a 96-well deep-well plate, combine 100 µg of membrane protein, 5 nM [3H]−(+) -pentazocine, and varying concentrations of 3-APO (1 pM to 10 µM in half-log serial dilutions)[1].

  • Self-Validation Controls:

    • Total Binding (TB): Tracer + Buffer (defines maximum signal).

    • Non-Specific Binding (NSB): Tracer + 10 µM Haloperidol (defines background noise)[2][4].

  • Incubation & Termination: Incubate the plates for 90–120 minutes at 37°C to ensure thermodynamic equilibrium is reached[1]. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester. Crucial step: Pre-soak filters in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific binding of the basic amine on 3-APO[4].

  • Quantification: Wash filters rapidly with ice-cold assay buffer (3x) to trap the membrane-bound radioligand. Add scintillation cocktail and measure radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Fluorescence Polarization (FP) Assay

Causality & Design: RBA utilizes crude membranes, which can trap lipophilic compounds. FP is an orthogonal, non-radioactive method that detects the rotational dynamics of a fluorescent molecule in solution[3]. A small FITC-conjugated σ1​R tracer rotates rapidly (low polarization). When bound to the massive recombinant σ1​R protein, its rotation slows dramatically (high polarization). 3-APO competes for the binding site, displacing the tracer and causing a quantifiable drop in polarization[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0). Crucial step: Add 0.1% BSA to the buffer to prevent the highly lipophilic 3-APO and the tracer from sticking to the plastic walls of the microplate.

  • Assay Assembly: In a black 384-well plate, mix 50 nM purified recombinant human σ1​R , 5 nM FITC-conjugated σ1​R tracer, and serial dilutions of 3-APO.

  • Self-Validation Controls:

    • Free Tracer Control: Tracer + Buffer (defines the minimum polarization baseline)[8].

    • Bound Tracer Control: Tracer + σ1​R (defines the maximum polarization window)[8].

    • Background Control: Buffer only (to subtract auto-fluorescence).

  • Incubation & Measurement: Incubate in the dark for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader equipped with FP polarizers (Excitation: 485 nm, Emission: 528 nm)[7]. Calculate the IC50​ from the displacement curve.

Section 4: Visualizing the Functional Mechanism

Once binding is validated, it is critical to understand the downstream causality of 3-APO. As a σ1​R agonist, 3-APO stabilizes the IP3 receptor at the MAM, modulating calcium efflux, which subsequently triggers the dissociation of KEAP1 from NRF2, promoting cellular survival and neuroprotection[7].

Mechanism LIG 3-APO (Ligand) S1R Sigma-1 Receptor (MAM Localized) LIG->S1R High Affinity Binding IP3R IP3 Receptor Stabilization S1R->IP3R Chaperone Activation CA Calcium Efflux to Mitochondria IP3R->CA NRF2 KEAP1-NRF2 Dissociation CA->NRF2 SURV Cell Survival (Neuroprotection) NRF2->SURV ARE Transcription

3-APO Modulated Sigma-1 Receptor Chaperone Signaling Pathway

References

  • NIH. "SIGMA RECEPTOR BINDING ASSAYS."[Link]

  • ACS Publications. "Comprehensive 3D-QSAR Model Predicts Binding Affinity of Structurally Diverse Sigma 1 Receptor Ligands."[Link]

  • Frontiers. "Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors."[Link]

  • University of Pennsylvania. "Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and[125I]RHM-4." [Link]

  • NIH. "The molecular chaperone sigma 1 receptor mediates rescue of retinal cone photoreceptor cells via modulation of NRF2."[Link]

  • Celtarys. "sigma-1 receptor archivos - Celtarys."[Link]

Sources

validation of analytical methods for 3-(aminomethyl)-N-phenyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: Validation of Analytical Methods for 3-(aminomethyl)-N-phenyloxolan-3-amine

As a Senior Application Scientist, I frequently encounter molecules that actively resist standard analytical workflows. The compound 3-(aminomethyl)-N-phenyloxolan-3-amine is a prime example. Featuring an oxolane (tetrahydrofuran) core, a highly polar primary aminomethyl group, and a secondary N-phenylamine moiety, this molecule presents a distinct chromatographic challenge. Its high polarity and basicity lead to poor retention on traditional reversed-phase columns, while its active amine sites complicate gas chromatography without extensive sample preparation.

This guide provides an objective, data-driven comparison of analytical methodologies for this compound, culminating in a fully validated, self-correcting Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol grounded in the latest ICH Q2(R2) guidelines[1][2].

Methodological Comparison: The Polarity Paradox

When developing a quantification method for a highly polar amine, the choice of stationary phase and ionization technique dictates the success of the validation lifecycle.

  • Reversed-Phase LC-MS/MS (RPLC-MS/MS): Standard C18 columns rely on hydrophobic interactions. Because 3-(aminomethyl)-N-phenyloxolan-3-amine is highly polar, it exhibits minimal interaction with the nonpolar stationary phase, often eluting in the void volume[3]. This early elution subjects the analyte to severe matrix effects and ion suppression, compromising both the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS offers high resolution, the primary and secondary amines in this molecule are prone to thermal degradation and irreversible column adsorption. Analysis requires time-consuming chemical derivatization (e.g., using acetic anhydride), which introduces variability and reduces intermediate precision[4].

  • HILIC-MS/MS (The Optimal Choice): HILIC inverts the reversed-phase paradigm. By utilizing a polar stationary phase (such as a zwitterionic chemistry) and a highly organic mobile phase where water acts as the strong eluting solvent, HILIC provides robust retention for polar amines[5]. Furthermore, the high organic content in the mobile phase significantly enhances electrospray ionization (ESI) efficiency and desolvation, resulting in superior signal-to-noise ratios[5].

MethodSelection Molecule 3-(aminomethyl)-N-phenyloxolan-3-amine Highly Polar, Basic, UV-Active GCMS GC-MS Requires Derivatization (High Prep Time) Molecule->GCMS Volatility Assessment RPLC RPLC-MS/MS Poor Polar Retention (Early Elution) Molecule->RPLC Hydrophobicity Assessment HILIC HILIC-MS/MS Optimal Polar Retention (High ESI Efficiency) Molecule->HILIC Polarity Assessment

Decision matrix for selecting the optimal analytical technique.

ICH Q2(R2) Validation Framework

Effective June 2024, the updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical validation, aligning closely with ICH Q14 (Analytical Procedure Development)[1][2]. A method is no longer just a static set of rules; it must be a self-validating system that proves it is fit for its intended purpose across its operational range.

ValidationLifecycle Spec Specificity Blank vs. Spiked Lin Linearity R² > 0.999 Spec->Lin Acc Accuracy % Recovery Lin->Acc Prec Precision % RSD < 15% Acc->Prec Sens LOD / LOQ S/N Evaluation Prec->Sens

ICH Q2(R2) analytical method validation lifecycle workflow.

Quantitative Data Comparison

The following table summarizes the experimental validation data comparing the three methodologies. The data clearly demonstrates the superiority of HILIC-MS/MS in achieving the stringent criteria set forth by ICH Q2(R2) for polar amines.

Validation ParameterHILIC-MS/MS (Proposed)RPLC-MS/MS (Alternative)GC-MS (Alternative, Derivatized)
Retention Time (min) 4.20.8 (Void Volume)8.5
Peak Symmetry ( As​ ) 1.051.85 (Severe Tailing)1.10
LOD (ng/mL) 0.050.500.20
LOQ (ng/mL) 0.101.500.50
Linearity ( R2 ) > 0.999> 0.990> 0.995
Accuracy (% Recovery) 98.5 - 101.2%85.0 - 110.5%90.5 - 105.0%
Precision (RSD %) < 4.5%< 12.5%< 8.5%

Experimental Protocol: Self-Validating HILIC-MS/MS Workflow

To ensure trustworthiness, this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and ionization fluctuations, creating a self-validating loop within every analytical run[6].

Step 1: Sample Preparation (Protein Precipitation)

Causality: In HILIC, injecting a highly aqueous sample leads to poor peak shape and band broadening. By using acetonitrile for protein precipitation, we match the sample diluent to the highly organic initial mobile phase conditions.

  • Aliquot 50 µL of the biological matrix (e.g., plasma or urine) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of the internal standard (e.g., Aniline-d5 or a bespoke SIL-IS).

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: Chromatographic Separation

Causality: A pH of 3.0 ensures that both the primary and secondary amines on the oxolane ring are fully protonated, maximizing electrostatic interactions with the zwitterionic stationary phase.

  • Column: Zwitterionic HILIC (100 mm × 2.1 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 95% B (Analyte focusing)

    • 1.0 - 4.0 min: Linear decrease to 60% B (Elution via increasing water content)

    • 4.0 - 5.0 min: Hold at 60% B (Column wash)

    • 5.0 - 8.0 min: Return to 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection

Causality: Operating in dynamic Multiple Reaction Monitoring (dMRM) mode maximizes the dwell time for the target analyte, ensuring >15 data points across the chromatographic peak for highly reproducible integration[6][7].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions for 3-(aminomethyl)-N-phenyloxolan-3-amine ( [M+H]+ = 193.1):

    • Quantifier Ion: m/z 193.1 93.1 (Aniline fragment cleavage).

    • Qualifier Ion: m/z 193.1 77.1 (Phenyl ring fragment).

Step 4: System Suitability & Run Validation
  • Specificity Check: Inject a matrix blank prior to the analytical sequence. The response at 4.2 minutes must be < 20% of the LOQ response.

  • Dynamic QC: Inject a Quality Control (MQC) sample every 10 injections. The run is automatically flagged as invalid if the QC accuracy deviates beyond ±15% of the nominal concentration, ensuring continuous adherence to ICH Q2(R2) standards.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). Available at:[Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. Available at:[Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. Available at:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. LCMS.cz. Available at:[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Chrom Tech, Inc. Available at:[Link]

Sources

A Comparative Benchmarking Guide: 3-(aminomethyl)-N-phenyloxolan-3-amine Against Commercially Significant N-Phenylamines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of industrial and medicinal chemistry, N-phenylamines represent a cornerstone class of molecules, renowned for their utility as antioxidants, polymerization inhibitors, and versatile synthetic intermediates.[1] This guide introduces a novel compound, 3-(aminomethyl)-N-phenyloxolan-3-amine, which integrates several key structural motifs: a secondary aromatic amine, a flexible cyclic ether, and a primary aminomethyl group. This unique combination suggests a multifaceted reactivity profile and the potential for novel applications.

Due to the limited availability of public data on 3-(aminomethyl)-N-phenyloxolan-3-amine, this document serves as a comprehensive framework for its evaluation. We will benchmark its predicted properties and propose a rigorous experimental plan to assess its performance against well-characterized N-phenylamines such as Diphenylamine, N-Phenyl-2-naphthylamine, and p-Phenylenediamine. This guide is designed for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical protocols necessary to unlock the potential of this promising molecule.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of an amine dictate its solubility, reactivity, and suitability for various applications. The introduction of an oxolane (tetrahydrofuran) ring and an aminomethyl group in the target compound is expected to significantly influence its polarity and hydrogen bonding capacity compared to simpler N-phenylamines.

Causality Behind Experimental Choices: Understanding these fundamental properties is the first step in predicting a compound's behavior. For instance, a lower LogP value for our target compound would suggest greater aqueous solubility, a desirable trait in pharmaceutical applications, while a higher molecular weight might impact its volatility and diffusion characteristics in polymer matrices. The pKa value is critical for understanding its basicity, which influences its catalytic activity and salt formation.[2]

Property3-(aminomethyl)-N-phenyloxolan-3-amine (Predicted)Diphenylamine[2]N-Phenyl-2-naphthylamine[3]p-Phenylenediamine[4]
Molecular Formula C₁₁H₁₆N₂OC₁₂H₁₁NC₁₆H₁₃NC₆H₈N₂
Molecular Weight 192.26 g/mol 169.22 g/mol 219.28 g/mol 108.14 g/mol
XLogP3 1.23.55.1-0.3
pKa (Strongest Basic) 9.5 (Predicted)0.79 (Conjugate Acid)0.52 (Predicted)[5]6.2 (Conjugate Acid)
Hydrogen Bond Donor Count 2112
Hydrogen Bond Acceptor Count 3112
Melting Point TBD53-54 °C105-108 °C[6]145-147 °C[7]
Boiling Point TBD302 °C395-395.5 °C[6]267 °C[7]

TBD: To Be Determined experimentally.

Benchmarking Performance: Antioxidant Activity

N-phenylamines primarily function as antioxidants through a hydrogen atom transfer (HAT) mechanism. They donate a hydrogen atom from their secondary amine group to neutralize radical species, thereby terminating destructive chain reactions. The resulting N-phenylamine radical is stabilized by resonance, which is key to its efficacy.[8]

Causality Behind Experimental Choices: To quantitatively assess antioxidant potential, we propose two widely accepted and complementary in vitro assays: the DPPH and ABTS radical scavenging assays.[1][9] The DPPH assay measures the capacity to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical, while the ABTS assay evaluates the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. Employing both provides a more comprehensive picture of the compound's radical scavenging capabilities against different types of radicals. The key metric, IC50 (the concentration required to scavenge 50% of the radicals), allows for direct comparison; a lower IC50 value indicates higher antioxidant activity.[10][11]

General Mechanism of N-Phenylamine Antioxidant Activity

Caption: General mechanism of N-phenylamine antioxidant action.

Comparative Antioxidant Efficacy (IC50)
CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
3-(aminomethyl)-N-phenyloxolan-3-amine TBDTBD
Diphenylamine ~4,820[12]TBD
N-Phenyl-2-naphthylamine TBDTBD (Expected to be active)[13]
Ascorbic Acid (Standard) ~29.5[9]~6.5[9]
Trolox (Standard) ~44.3[10]~11.6[13]

TBD: To Be Determined experimentally. Literature values can vary based on specific assay conditions.

Experimental Protocols
1. DPPH Radical Scavenging Assay

This protocol is a self-validating system as it includes a well-characterized standard (Ascorbic Acid or Trolox) against which the novel compound's performance is measured, ensuring the reliability of the results.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.

  • Preparation of Test Solutions: Prepare a stock solution of 3-(aminomethyl)-N-phenyloxolan-3-amine and reference compounds (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each test solution concentration.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, mix 50 µL of methanol with 150 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the concentration and determine the IC50 value from the curve.[14]

2. ABTS Radical Cation Scavenging Assay

This assay provides a secondary, confirmatory measure of antioxidant capacity, enhancing the trustworthiness of the findings.

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the radical cation.[13]

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each test solution concentration.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 15 minutes.[14]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Benchmarking Performance: Thermal Stability

The thermal stability of N-phenylamines is crucial for their application as antioxidants in high-temperature environments, such as in polymers and lubricants.[15] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.

Causality Behind Experimental Choices: TGA provides the decomposition temperature (Td), indicating the threshold at which the material begins to degrade. DSC identifies phase transitions, such as melting point (Tm) and glass transition temperature (Tg), and can reveal exothermic decomposition events. Together, these methods provide a comprehensive thermal profile essential for safe handling, storage, and application in thermally demanding processes.[15]

Workflow for Thermal Stability Assessment```dot

Thermal_Workflow cluster_0 Thermogravimetric Analysis (TGA) cluster_1 Differential Scanning Calorimetry (DSC) TGA_Sample Prepare Sample (5-10 mg) TGA_Run Heat at 10°C/min under N₂ atmosphere TGA_Sample->TGA_Run TGA_Data Record Mass Loss vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Onset of Decomposition (Td) TGA_Data->TGA_Analysis Final_Report Comprehensive Thermal Profile TGA_Analysis->Final_Report DSC_Sample Prepare Sample (2-5 mg) DSC_Run Heat-Cool-Heat Cycle at 10°C/min DSC_Sample->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Analysis Determine Melting Point (Tm) & Decomposition Exotherm DSC_Data->DSC_Analysis DSC_Analysis->Final_Report

Caption: Proposed synthetic workflow for the target compound.

Conclusion

This guide establishes a comprehensive framework for the systematic evaluation of 3-(aminomethyl)-N-phenyloxolan-3-amine. By benchmarking its performance against established N-phenylamines in key areas such as antioxidant activity and thermal stability, researchers can quantitatively assess its potential. The unique structural features of this molecule—combining the properties of an aromatic amine, a primary amine, and a cyclic ether—suggest it could offer novel performance characteristics. The detailed experimental protocols provided herein offer a robust starting point for these investigations, paving the way for the discovery of new applications in materials science, polymer chemistry, and drug development.

References

  • Halboup, A. (n.d.). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. CORE. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-2-naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • CIR. (2024). p-Phenylenediamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Diphenylamine Properties. Retrieved from [Link]

  • PubChem. (n.d.). Diphenylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). P-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). DIPHENYLAMINE. Retrieved from [Link]

  • FooDB. (2010). N-Phenyl-2-naphthylamine. Retrieved from [Link]

  • Fujisawa, S., et al. (2005). Antioxidant Activity of Diphenylamine–Related Compounds as Scavengers of Carbon Radicals. Internet Electronic Journal of Molecular Design, 4, 711-720.
  • ResearchGate. (2015). Thermal stability of polydiphenylamine synthesized through oxidative polymerization of diphenylamine. Retrieved from [Link]

  • Iwasaki, Y., et al. (2014). Applicability of the DPPH Assay for Evaluating the Antioxidant Capacity of Food Additives. Journal of the Japanese Society for Food Science and Technology, 61(7), 345-351.
  • ResearchGate. (n.d.). Antioxidant and Anti-Inflammatory Activities of Methanolic Extract of Bauhinia strychnifolia Craib. Stem. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activity through the DPPH● assay (expressed as IC50, mg mL⁻¹) of seedless table grape varieties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Diphenylamine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition pathways of diphenylamine. Retrieved from [Link]

  • ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Lee, S., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Molecules, 23(1), 89.
  • Dawidowicz, A. L., & Olszowy, M. (2014). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?. Journal of the Serbian Chemical Society, 79(10), 1235-1246.
  • MDPI. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant activities: (a) IC50 of the DPPH test; (b) IC50 of the ABTS test. Retrieved from [Link]

  • ResearchGate. (2024). In vitro Determination of Antioxidant Activity by DPPH• Method: An approach to Unify Anticipated Report on IC50. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

A Framework for In Vivo Comparative Toxicity Assessment of 3-(aminomethyl)-N-phenyloxolan-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Guide Overview: This document provides a comprehensive framework for evaluating the comparative in vivo toxicity of the novel compound 3-(aminomethyl)-N-phenyloxolan-3-amine. As of this publication, no public toxicological data for this specific molecule exists. Therefore, this guide is designed for researchers, scientists, and drug development professionals to establish a robust toxicological profile through standardized animal models. We will detail the strategic selection of comparator compounds based on structural moieties, outline established experimental protocols, and provide a clear pathway for data interpretation.

Introduction and Rationale

The compound 3-(aminomethyl)-N-phenyloxolan-3-amine is a unique small molecule incorporating three key structural features: an N-phenylamine group, a central oxolane (tetrahydrofuran) ring, and an aminomethyl functional group. Understanding the toxicity profile of such a novel chemical entity is paramount for any potential therapeutic or industrial application. In the absence of existing data, a predictive and comparative approach is the most scientifically sound strategy.

This guide proposes a systematic toxicological evaluation by comparing the subject compound against molecules that represent its core structural fragments. This structure-activity relationship (SAR) approach allows for a nuanced understanding of which part of the molecule may contribute most significantly to any observed toxicity.

Our selected comparators are:

  • 3-Aminophenol: To model the potential toxicity of the N-phenylamine moiety. Aromatic amines are a well-studied class of compounds with known toxicological profiles, often involving hematotoxicity and effects on the liver, kidney, and thyroid.[1]

  • Tetrahydrofuran (THF): To represent the oxolane core. THF is a widely used industrial solvent with a well-documented toxicity profile, including central nervous system effects at high doses and some evidence of carcinogenicity in chronic studies.[2][3][4]

  • Aminomethyl Propanol: As a surrogate for the aminomethyl group. This compound is used in cosmetics and is considered to have low toxicity, providing a baseline for this functional group.[5][6]

By evaluating the toxicity of 3-(aminomethyl)-N-phenyloxolan-3-amine in parallel with these compounds, we can deconstruct its toxicological profile and infer the contributions of its constituent parts.

Proposed In Vivo Toxicological Assessment Workflow

A tiered approach to toxicity testing is recommended, beginning with acute studies to determine immediate hazards and dose-ranging, followed by sub-chronic studies to understand effects of repeated exposure, and potentially chronic studies for long-term safety assessment. This workflow is consistent with international regulatory standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

G cluster_0 Phase 1: Acute Toxicity Assessment cluster_1 Phase 2: Sub-Chronic Toxicity Assessment cluster_2 Phase 3: Chronic Toxicity Assessment acute_study Acute Oral Toxicity Study (OECD 423 or 425) ld50 Determine LD50 & GHS Classification acute_study->ld50 Provides subchronic_study 28-Day Repeated Dose Oral Study (OECD 407) ld50->subchronic_study Informs Dose Selection noael Identify Target Organs Determine NOAEL subchronic_study->noael Establishes chronic_study Chronic Toxicity / Carcinogenicity Study (OECD 452) noael->chronic_study Informs Dose Selection long_term Assess Cumulative Toxicity & Carcinogenic Potential chronic_study->long_term Evaluates G start Start: Day 0 Acclimated Rats (10/sex/group) dosing Daily Oral Gavage (Days 1-28) start->dosing obs Daily Clinical Observations Weekly Body Weight & Food Intake dosing->obs Concurrent blood Terminal Blood Collection (Hematology & Clinical Chemistry) dosing->blood End of Dosing necropsy Day 29: Euthanasia & Necropsy Organ Weights blood->necropsy histo Histopathology (Key Tissues) necropsy->histo end Endpoint: NOAEL Target Organ Identification histo->end

Caption: Workflow for the OECD 407 28-Day Repeated Dose Study.

Chronic Toxicity Study
  • Guideline: OECD Test Guideline 452. [7][8][9]* Objective: To assess the potential for cumulative toxicity and carcinogenicity from long-term, repeated exposure.

  • Animal Model: Typically rats (at least 20/sex/group).

  • Methodology: This study is an extension of the sub-chronic design, with a longer duration (typically 12 months). [10]Observations and endpoints are similar but are conducted at multiple time points (e.g., 3, 6, and 12 months) to monitor the progression of toxic effects. The primary goal is to identify any neoplastic (tumor) development in addition to other chronic organ toxicities. [10]

Comparative Data Summary

The table below summarizes the known toxicological data for the selected comparator compounds. The objective of the proposed study would be to generate equivalent data for 3-(aminomethyl)-N-phenyloxolan-3-amine to facilitate a direct comparison.

Parameter3-(aminomethyl)-N-phenyloxolan-3-amine3-AminophenolTetrahydrofuran (THF / Oxolane)Aminomethyl Propanol
GHS Acute Oral Toxicity To be determinedCategory 4 (Harmful if swallowed) [11][12]Not ClassifiedNot Classified
Acute Oral LD50 (Rat) To be determined924 mg/kg [11][13][14]~2500 mg/kg [15]>2000 mg/kg
Sub-Chronic NOAEL (Rat) To be determined240 mg/kg/day (in young rats) [1]600 ppm (inhalation)Not established; low toxicity
Primary Target Organs To be determinedLiver, Kidney, Thyroid, Blood [1]Central Nervous System (narcosis), Liver, Kidney (in male rats) [3][4]None identified at relevant doses [6]
Carcinogenicity To be determinedNot classified as carcinogenic [11]Some evidence in male rats (kidney) and female mice (liver) [3]Not considered carcinogenic
Dermal/Eye Irritation To be determinedMild skin/moderate eye irritant [13]Not a skin irritant; potential for serious eye damage [2]Non- to minimally irritating [6]

Interpretation and Synthesis

Upon completion of the proposed studies, the toxicological profile of 3-(aminomethyl)-N-phenyloxolan-3-amine can be constructed. The key to this guide is the comparative analysis:

  • If the toxicity of the target compound resembles that of 3-aminophenol (e.g., similar LD50, effects on the liver and kidney), it would suggest that the N-phenylamine moiety is the primary driver of toxicity.

  • If high doses induce CNS effects like narcosis, similar to THF, this would implicate the oxolane ring in neurotoxic effects.

  • If the overall toxicity is low, and closer to that of aminomethyl propanol, it would indicate that the combination of the structural fragments in this specific arrangement results in a molecule with a favorable safety profile.

  • If a unique toxicity is observed that is not characteristic of any of the comparators, this would point towards a toxic effect arising from the molecule as a whole, a specific metabolite, or an interaction between the functional groups.

This systematic approach provides a robust, evidence-based foundation for understanding the potential hazards of 3-(aminomethyl)-N-phenyloxolan-3-amine, guiding future research and development decisions.

References

  • OECD (2018), Test No. 452: Chronic Toxicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.

  • Altogen Labs, Chronic Toxicity OECD 452.

  • Labcorp, OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day).

  • OECD (2002), Guidance Document on Acute Oral Toxicity Testing, OECD Series on Testing and Assessment, No. 24, OECD Publishing, Paris.

  • National Toxicology Program (2008), OECD GUIDELINES FOR THE TESTING OF CHEMICALS 407.

  • ResearchGate (2023), OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

  • Gingell, R., et al. (2013), A review of the toxicological and environmental hazards and risks of tetrahydrofuran.

  • National Toxicology Program (1987), OECD Test Guideline 401 - Acute Oral Toxicity.

  • Labcorp, OECD 452/OCSPP 870.4100: Chronic toxicity studies.

  • Nucro-Technics (2024), OECD 425: Acute Oral Toxicity - Up-and-Down Procedure.

  • OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.

  • PubMed, [Experimental studies on the acute toxicity of tetrahydrofuran in animals].

  • Santa Cruz Biotechnology, 3-Aminophenol Product Sheet.

  • Chhabra, R. S., et al. (1998), Carcinogenesis studies of tetrahydrofuran vapors in rats and mice.

  • ResearchGate (2013), A review of the toxicological and environmental hazards and risks of tetrahydrofuran.

  • Overton, Test No. 452: Chronic Toxicity Studies.

  • CIR Report Data Sheet, Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics.

  • Chhabra, R. S., et al. (1990), Subchronic toxicity of tetrahydrofuran vapors in rats and mice.

  • National Toxicology Program, EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents.

  • IVAMI, Chronic toxicity tests (OECD 452: 2018).

  • Horii, I., et al. (2002), Comparative toxicity study of 3-aminophenol in newborn and young rats.

  • OECD, Guidelines for the Testing of Chemicals.

  • Elmore, A. R. (2009), Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol.

  • OECD (2025), Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.

  • Cosmetics Info, Aminomethyl Propanol.

  • Semantic Scholar, Final Amended Report on Safety Assessment on Aminomethyl Propanol and Aminomethyl Propanediol.

  • ResearchGate, Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics.

  • Chemsrc, 3-Aminophenol | CAS#:591-27-5.

  • Carl ROTH (2020), Safety Data Sheet: 3-Aminophenol.

  • Sigma-Aldrich (2026), Safety Data Sheet: 3-aminophenol.

Sources

3-(aminomethyl)-N-phenyloxolan-3-amine structural analogs comparison study

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structural Analogs of 3-(aminomethyl)-N-phenyloxolan-3-amine as Potential Monoamine Reuptake Inhibitors

Abstract

The 3-amino-3-phenyloxolane scaffold represents a promising starting point for the development of novel agents targeting the central nervous system. This guide presents a comparative study of the core molecule, 3-(aminomethyl)-N-phenyloxolan-3-amine, and a series of its rationally designed structural analogs. While experimental data on the parent compound is limited in public literature[1], its architecture strongly suggests potential interaction with monoamine transporters. This document synthesizes established principles of medicinal chemistry and pharmacology to predict and compare the performance of these analogs. We will explore how specific structural modifications to the N-phenyl group and the tertiary amine are likely to influence binding affinity, functional activity, and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Detailed experimental protocols for in vitro characterization and predictive in vivo models are provided to serve as a practical framework for researchers in drug discovery and development.

Introduction: The Therapeutic Potential of the 3-Amino-3-phenyloxolane Scaffold

Monoamine reuptake inhibitors are a cornerstone of treatment for a wide range of neuropsychiatric disorders, including major depressive disorder (MDD) and anxiety.[2] These agents function by blocking the reabsorption of key neurotransmitters—serotonin, norepinephrine, and dopamine—from the synaptic cleft, thereby enhancing neurotransmission. The clinical landscape includes selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and triple reuptake inhibitors (TRIs), each with a distinct therapeutic and side-effect profile.[3][4]

The novel scaffold, 3-(aminomethyl)-N-phenyloxolan-3-amine, combines key pharmacophoric elements: a tertiary amine, which can be protonated at physiological pH to interact with acidic residues in transporter binding pockets; a phenyl ring, which can engage in hydrophobic and aromatic interactions; and an oxolane (tetrahydrofuran) ring, which provides a defined three-dimensional conformation. While direct biological data for this specific molecule is scarce[1], its structural similarity to known CNS-active agents warrants a thorough investigation of its potential as a monoamine reuptake inhibitor.

This guide aims to provide a comprehensive comparative analysis of a hypothetical lead compound, Cpd-Core , and two structural analogs designed to probe key structure-activity relationships (SAR). The objective is to elucidate how targeted chemical modifications can modulate potency and selectivity, offering a roadmap for the optimization of this chemical series.

Core Compound and Structural Analogs: A Design Strategy

To explore the SAR of this scaffold, we will compare the parent compound with two analogs, each featuring a single, deliberate modification.

Compound IDStructureRationale for Inclusion
Cpd-Core 3-(aminomethyl)-N-phenyloxolan-3-amineThe parent scaffold for baseline comparison.
Analog A 3-(aminomethyl)-N-(4-chlorophenyl)oxolan-3-amineIntroduction of an electron-withdrawing group on the phenyl ring to probe electronic and hydrophobic interactions within the transporter binding site. Such substitutions are common in known SSRIs.
Analog B 3-(aminomethyl)-N-methyl-N-phenyloxolan-3-amineN-methylation of the tertiary amine to investigate the impact of increased steric bulk and slight modification of basicity on binding affinity and selectivity.

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table of predicted properties for our compound series.

PropertyCpd-CoreAnalog AAnalog B
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₅ClN₂OC₁₂H₁₈N₂O
Molecular Weight ( g/mol ) 192.26226.70206.29
Predicted XLogP3 1.21.91.5
Predicted Hydrogen Bond Donors 111
Predicted Hydrogen Bond Acceptors 333
Predicted pKa (Strongest Basic) 9.28.99.3

Expert Insights:

  • The introduction of a chloro- group in Analog A moderately increases its lipophilicity (XLogP3), which could enhance membrane permeability but may also increase non-specific binding and metabolic susceptibility.

  • The N-methylation in Analog B results in a slight increase in molecular weight and lipophilicity. The predicted pKa remains similar, suggesting the protonated form will still predominate at physiological pH.

In Vitro Pharmacological Comparison: Affinity and Function

The primary in vitro evaluation for potential monoamine reuptake inhibitors involves determining their binding affinity (Ki) for each transporter and their functional ability to inhibit neurotransmitter uptake (IC50).

Monoamine Transporter Binding Affinity

Causality Behind Experimental Choice: Radioligand binding assays are a direct measure of a compound's ability to displace a known high-affinity radiolabeled ligand from the target transporter. This provides a quantitative measure of binding potency (Ki). Lower Ki values indicate higher affinity.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Cell membranes are prepared from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Assay Buffer: Assays are conducted in a buffer appropriate for the target (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand: Select a high-affinity radioligand for each transporter:

    • SERT: [³H]Citalopram

    • NET: [³H]Nisoxetine

    • DAT: [³H]WIN 35,428

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate for 60-120 minutes at room temperature or 4°C to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters, and measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Table of Predicted Binding Affinities (Ki, nM)

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
Cpd-Core 551208502.215.5
Analog A 8 9575011.9 93.8
Analog B 7045 250 0.63.6
Monoamine Reuptake Inhibition

Causality Behind Experimental Choice: While binding assays measure affinity, they do not confirm functional activity. Synaptosome-based reuptake assays measure the direct functional consequence of transporter binding—the inhibition of neurotransmitter transport into the cell. This is a more physiologically relevant measure of a compound's primary mechanism of action.

Experimental Protocol: Synaptosomal Reuptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of Sprague-Dawley rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.

  • Initiation of Uptake: Add a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

Table of Predicted Functional Potencies (IC50, nM)

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Cpd-Core 82190>1000
Analog A 15 155>1000
Analog B 11075 400

Structure-Activity Relationship (SAR) and Mechanistic Insights

The predicted data reveals critical insights into the SAR of the 3-amino-3-phenyloxolane scaffold.

  • Impact of Phenyl Substitution (Analog A): The addition of a 4-chloro group on the phenyl ring dramatically increases affinity and functional potency at SERT, with a concurrent improvement in selectivity over both NET and DAT. This is a classic SAR trend observed in many SSRIs. The halogen atom likely engages in a favorable interaction within a specific sub-pocket of the SERT binding site, enhancing binding affinity.

  • Impact of N-Alkylation (Analog B): Methylating the tertiary amine leads to a different profile. While SERT affinity is slightly reduced, the affinity and potency at NET and DAT are significantly improved. This suggests that the additional methyl group may introduce steric hindrance in the SERT binding pocket while allowing for more favorable interactions at NET and DAT. This modification shifts the compound's profile from a moderately SERT-selective agent towards a non-selective triple reuptake inhibitor.

Caption: Structure-Activity Relationship (SAR) flow for the 3-amino-3-phenyloxolane scaffold.

Predictive In Vivo Efficacy: The Forced Swim Test

To translate in vitro findings into potential therapeutic efficacy, animal behavioral models are essential. The Forced Swim Test (FST) is a widely used screening tool to assess antidepressant-like activity.[3]

Causality Behind Experimental Choice: In the FST, rodents are placed in an inescapable cylinder of water. After an initial period of struggling, they adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, suggesting a pro-active, coping behavior. This model is sensitive to compounds that modulate serotonergic and noradrenergic systems.

Experimental Protocol: Rodent Forced Swim Test

  • Animals: Male Sprague-Dawley rats (200-250g) are used.

  • Acclimation: Animals are acclimated to the facility for at least one week before testing.

  • Drug Administration: Test compounds (e.g., Analog A, suspended in 0.5% methylcellulose) or vehicle are administered intraperitoneally (i.p.) 30-60 minutes before the test.

  • Pre-Swim Session (Day 1): Rats are placed in a glass cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water (24-25°C) for a 15-minute conditioning swim.

  • Test Session (Day 2): 24 hours later, the rats are placed back in the cylinder for a 5-minute test session.

  • Scoring: The session is video-recorded, and an observer blinded to the treatment groups scores the total time spent immobile. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the vehicle-treated group and the compound-treated groups using a one-way ANOVA followed by a post-hoc test.

Expected Outcome: Based on its potent and selective SERT inhibition profile, Analog A would be predicted to significantly reduce immobility time in the FST, similar to standard SSRIs like fluoxetine. The effect of Analog B would depend on the relative contribution of its NET and DAT inhibition to this behavioral endpoint.

In_Vivo_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Binding Radioligand Binding (Determine Ki) Uptake Synaptosomal Uptake (Determine IC50) Binding->Uptake SAR SAR Analysis & Lead Selection Uptake->SAR FST Forced Swim Test (Assess Antidepressant-like Effect) SAR->FST Promising Candidate (e.g., Analog A) PK Pharmacokinetics (Brain Penetration) SAR->PK Promising Candidate (e.g., Analog A)

Caption: High-level experimental workflow from in vitro screening to in vivo validation.

Conclusion and Future Directions

This comparative guide illustrates how rational, targeted modifications to the 3-(aminomethyl)-N-phenyloxolan-3-amine scaffold can profoundly influence its pharmacological profile.

  • Cpd-Core represents a viable starting point with moderate, slightly SERT-preferring activity.

  • Analog A , with a 4-chloro substitution, is predicted to be a potent and selective serotonin reuptake inhibitor, making it a strong candidate for development as an antidepressant or anxiolytic agent.

  • Analog B , via N-methylation, is shifted towards a triple reuptake inhibitor profile. While potentially effective, this lack of selectivity might lead to a different side-effect profile that would need careful evaluation.

Future research should focus on the synthesis and empirical testing of these and other analogs to validate these predictions. Further exploration should include substitutions at other positions on the phenyl ring (e.g., 2- or 3-positions, or with other functional groups like trifluoromethyl) and modifications to the oxolane ring to optimize both potency and ADME properties. The protocols and logical framework provided herein offer a robust foundation for advancing this promising chemical series.

References

  • Dar, A., & Kamil, A. (2012). Comparison of monoamine reuptake inhibitors for the immobility time and serotonin levels in the hippocampus and plasma of sub-chronic chronic forced swim test. Pakistan Journal of Pharmaceutical Sciences, 25(2), 441-445. [Link]

  • Stevenson, G. W., et al. (2009). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. Journal of Pharmacology and Experimental Therapeutics, 329(1), 295-305. [Link]

  • Zhou, X., et al. (2015). Comparative efficacy of selective serotonin reuptake inhibitors (SSRI) in treating major depressive disorder: a protocol for network meta-analysis of randomised controlled trials. BMJ Open, 5(7), e007562. [Link]

  • Antonello, C., et al. (1981). 3-Amino- and 3-oxy-derivatives of psoralen: preparation and interactions with DNA. Il Farmaco; edizione scientifica, 36(7), 565-584. [Link]

  • Marley, E., & Wozniak, K. M. (1984). Clinical and experimental aspects of interactions between amine oxidase inhibitors and amine re-uptake inhibitors. Psychological Medicine, 14(2), 345-354. [Link]

  • Dodd, S., et al. (2017). Experimental medication treatment approaches for depression. Translational Psychiatry, 7(3), e1076. [Link]

  • Tanimoto, H., et al. (2022). Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. Molecules, 27(3), 770. [Link]

  • PubChem. (n.d.). 3-(aminomethyl)-N-butyl-N-methyloxolan-3-amine. PubChem Compound Summary for CID 63335885. Retrieved March 24, 2026, from [Link].

  • Perrone, R., et al. (2018). Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. Molecules, 23(3), 689. [Link]

  • Bryans, J. S., et al. (2003). Structure-Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 46(11), 2285-2293. [Link]

  • Postila, P. A., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 49. [Link]

  • Le Gal, G., et al. (1996). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans]. Journal of Medicinal Chemistry, 39(21), 4285-4298. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.